BTZ-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16F3N5O3S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
8-azido-2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C17H16F3N5O3S/c1-9-8-27-16(28-9)2-4-25(5-3-16)15-22-14(26)11-6-10(17(18,19)20)7-12(23-24-21)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 |
InChI Key |
BXOYTROLGQRAES-VIFPVBQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BTZ-N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTZ-N3 is a potent anti-tuberculosis agent belonging to the 1,3-benzothiazinone class of compounds. Unlike its well-studied predecessor, BTZ043, which acts as a covalent and irreversible inhibitor, this compound distinguishes itself as a reversible and noncovalent inhibitor of its molecular target. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the target enzyme, the downstream consequences for the mycobacterial cell, and the experimental methodologies used to elucidate these findings.
Core Mechanism of Action: Inhibition of DprE1
The primary molecular target of this compound is the enzyme decaprenylphosphoryl-β-D-ribose 2′ oxidase (DprE1).[1][2][3] DprE1 is a critical flavoenzyme involved in the biosynthesis of essential components of the Mycobacterium tuberculosis cell wall, namely arabinogalactan (B145846) and lipoarabinomannan.[2][4]
This compound acts as a potent, reversible, and noncovalent inhibitor of DprE1.[2][3] This mode of inhibition contrasts with that of BTZ043, which is a suicide inhibitor that forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[5] While this compound binds within the same pocket as BTZ043, its azide (B81097) functionality leads to a different mode of interaction with the enzyme.[2][3]
The inhibition of DprE1 by this compound disrupts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for arabinan (B1173331) synthesis.[4] This blockage of DPA production ultimately hinders the formation of the mycobacterial cell wall, leading to bacterial death.
Signaling Pathway and Cellular Impact
The inhibition of DprE1 by this compound initiates a cascade of events that are detrimental to the survival of Mycobacterium tuberculosis. The overall pathway can be visualized as follows:
Quantitative Data Summary
The in vitro activity of this compound and its analogs has been quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) assays.
| Compound | Assay Type | Organism/Enzyme | Value | Medium/Conditions | Reference |
| This compound | MIC | M. tuberculosis H37Rv | 0.87 µM | 7H12 medium | [2] |
| This compound | MIC | M. tuberculosis H37Rv | >1 µM | GAS medium | [2] |
| This compound | MIC | M. tuberculosis NTB1 (Cys387Ser) | 0.87 µM | 7H12 medium | [2] |
| BTZ043 | MIC | M. tuberculosis H37Rv | 0.002 µM | - | [6] |
| PBTZ169 | MIC | M. tuberculosis H37Rv | 0.0005 µM | - | [6] |
| BTZ043 | IC50 | DprE1 | 4.5 µM | DCPIP assay | [7] |
| PBTZ169 | IC50 | DprE1 | 0.02-7.2 µM | - | [8][9][10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported and involves the following key steps:
A detailed protocol involves the reaction of the corresponding amine precursor with tert-butyl nitrite (B80452) and azidotrimethylsilane.[2]
Recombinant DprE1 Enzymatic Assay
The inhibitory activity of this compound against DprE1 can be determined using a fluorescence-based assay.
Materials:
-
Purified recombinant M. tuberculosis DprE1
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.
-
Add serial dilutions of this compound (or DMSO as a control) to the wells of the microplate.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, FPR.
-
Monitor the increase in fluorescence over time (excitation ~530-560 nm, emission ~590 nm).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Minimum Inhibitory Concentration (MIC) Determination
The whole-cell activity of this compound against M. tuberculosis is typically determined using a broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound dissolved in DMSO
-
96-well microplates
-
Resazurin-based indicator dye (e.g., AlamarBlue)
Procedure:
-
Prepare serial dilutions of this compound in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for a period of 7-14 days.
-
Add the resazurin (B115843) indicator to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).[11][12]
Computational Docking
In silico modeling is used to predict and analyze the binding of this compound to the active site of DprE1.
Computational docking studies have indicated that this compound binds in essentially the same pocket as BTZ043.[2]
Preclinical and Clinical Development
While extensive preclinical data exists for this compound and its analogs, there is limited publicly available information on its progression into clinical trials. However, a closely related benzothiazinone, PBTZ169 (macozinone), has undergone Phase I and Phase IIa clinical trials for the treatment of tuberculosis.[1][13][14][15][16] These trials have demonstrated a good safety and tolerability profile for PBTZ169.[1][15][16] The development of PBTZ169 provides a strong rationale for the continued investigation of other promising benzothiazinones like this compound.
Conclusion
This compound represents a significant advancement in the development of novel anti-tuberculosis agents. Its distinct mechanism of action as a reversible, noncovalent inhibitor of DprE1 offers a potential advantage over its covalent counterparts. The comprehensive data gathered from in vitro and in silico studies provide a solid foundation for its further preclinical and potential clinical development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of tuberculosis drug discovery.
References
- 1. PBTZ169 - iM4TB [im4tb.org]
- 2. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. mdpi.com [mdpi.com]
- 15. [The main results of clinical trials of the efficacy, safety and pharmacokinetics of the perspective anti-tuberculosis drug makozinone (PBTZ169)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
An In-depth Technical Guide to BTZ-N3: A Noncovalent DprE1 Inhibitor
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of drug-resistant strains necessitates the discovery of novel therapeutics acting on new targets. A promising class of antitubercular agents is the 8-nitro-1,3-benzothiazin-4-ones (BTZs), which target the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][3] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan.[1][4][5]
BTZ-N3 is an azide-containing analogue of the well-characterized BTZ043.[6] While structurally similar and designed based on the molecular activation mode of BTZ043, this compound exhibits a distinct and important mechanism of action. Unlike its nitro-containing counterparts which act as covalent, mechanism-based inhibitors, this compound functions as a potent, reversible, and noncovalent inhibitor of DprE1.[7] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, synthesis, biological activity, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the Arabinan (B1173331) Biosynthesis Pathway
The DprE1/DprE2 enzyme complex is essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[8][9][10] This process is a two-step reaction:
-
Oxidation: DprE1, a flavoenzyme, catalyzes the FAD-dependent oxidation of DPR's C2' hydroxyl group to produce the intermediate decaprenylphosphoryl-β-D-2'-keto-erythropentose (DPX).[4][8]
-
Reduction: DprE2 then reduces the DPX intermediate in an NADH-dependent manner to form DPA.[4]
Inhibition of DprE1 blocks this critical pathway, preventing the formation of DPA and disrupting cell wall synthesis, which ultimately leads to bacterial death.[4][8]
Most BTZ compounds, such as BTZ043 and PBTZ169, are suicide inhibitors.[6] Their nitro group is reduced by the DprE1 enzyme to a reactive nitroso species, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site.[1][3][9]
In contrast, this compound, with an azide (B81097) (N3) group replacing the nitro (NO2) group, does not form this covalent adduct.[6][7] Enzymatic studies confirm that this compound is an effective reversible and noncovalent inhibitor of DprE1.[7] This is significantly demonstrated by its ability to inhibit DprE1 from an Mtb strain with a Cys387Ser mutation, which confers resistance to covalent inhibitors like BTZ043.[7]
Synthesis of this compound
The synthesis of 1,3-benzothiazinone azide (this compound) is achieved through a concise synthetic route. The key steps involve the reduction of a nitro group to an amine, followed by the conversion of the amine to an azide.[6] To validate that the biological activity stems from the azide functionality in concert with the benzothiazinone scaffold, a control molecule, "desazido-BTZ-N3," was also synthesized where the azide group is removed.[6]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The data highlights its potent activity against M. tuberculosis.
Table 1: In Vitro Activity of this compound and Control Compounds against M. tuberculosis
| Compound | Target/Strain | Parameter | Value | Notes |
| This compound (3) | M. tuberculosis H37Rv | MIC | 0.03 µg/mL | Potent activity against drug-susceptible strain. |
| This compound (3) | NTB1 (dprE1 C387S) | MIC | 0.2 µg/mL | Retains activity against a BTZ043-resistant strain, confirming a different mode of action.[7] |
| Desazido-BTZ-N3 (8) | M. tuberculosis H37Rv | MIC | > 100 µg/mL | Lack of azide group leads to significantly reduced activity, confirming its importance.[6] |
| BTZ043 (1) | M. tuberculosis H37Rv | MIC | 0.001 µg/mL | Reference covalent inhibitor. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of DprE1 inhibitors like this compound.
DprE1 Enzymatic Inhibition Assay (Fluorescence-Based)
This high-throughput compatible assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of a substrate analogue, by coupling it to the Amplex Red reagent.[4][9]
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme[9]
-
FAD (Flavin adenine (B156593) dinucleotide)[8][9]
-
Substrate: Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR)[8][9]
-
Assay Buffer: 50 mM Glycyl glycine (B1666218) (pH 8.0), 200 mM potassium glutamate, 0.002% Brij 35[9]
-
This compound or other test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Enzyme Mix Preparation: Prepare a master mix containing DprE1 enzyme (e.g., 50-100 nM), FAD (10 µM), HRP (1 U/mL), and Amplex Red (50 µM) in assay buffer.[8]
-
Compound Plating: Add serial dilutions of this compound (or DMSO for control) to the wells of the assay plate.
-
Enzyme Addition & Pre-incubation: Dispense the enzyme mix into each well. Centrifuge briefly and incubate the plates at room temperature (or 30°C) for 15-30 minutes to allow for inhibitor binding.[8][9]
-
Reaction Initiation: Add the substrate (FPR or DPR, at a concentration near its Km, e.g., 1-5 µM) to each well to start the reaction.[8]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) over time using a plate reader.[4][8]
-
Data Analysis: Subtract the background fluorescence from wells containing no enzyme or no substrate. Calculate the rate of reaction and determine the percent inhibition for each compound concentration. IC50 values are calculated by fitting the dose-response data to a suitable equation.[8]
Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the lowest concentration of an inhibitor required to prevent the visible growth of M. tuberculosis. The broth microdilution method using resazurin (B115843) is a common approach.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
This compound or other test compounds dissolved in DMSO
-
Resazurin solution
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).[8] Adjust the culture to a standardized inoculum density (e.g., 0.5 McFarland standard, then diluted).[11][12]
-
Compound Plating: Prepare 2-fold serial dilutions of the test compounds in the microplate wells. Include positive (e.g., rifampicin) and negative (DMSO only) controls.[8]
-
Inoculation: Dispense the prepared bacterial culture into each well of the compound-containing plates.[8]
-
Incubation: Seal the plates and incubate at 37°C for a defined period (typically 7-14 days for Mtb).[13]
-
Growth Determination: After incubation, add resazurin solution to each well and incubate for an additional 12-24 hours.[8] A color change from blue (resazurin) to pink (resorufin) indicates bacterial metabolic activity and growth.
-
MIC Reading: The MIC is defined as the lowest compound concentration that prevents this color change (i.e., remains blue).[8][13]
In Vivo Efficacy Studies (General Protocol)
While specific in vivo data for this compound is not detailed in the provided search results, a general protocol for evaluating BTZ compounds in a mouse model of TB is outlined below.[2][14][15]
Animal Model:
-
BALB/c or other susceptible mouse strains are infected via aerosol with a low dose of M. tuberculosis H37Rv.
Procedure:
-
Infection: Establish a chronic infection over several weeks.
-
Treatment: Administer the test compound (e.g., this compound) orally or by another appropriate route, once daily for a period of several weeks (e.g., 4 weeks).[2][16] A positive control group (e.g., treated with isoniazid) and a vehicle control group are included.[16]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on solid agar (B569324) to determine the bacterial load (Colony Forming Units, CFU).
-
Data Analysis: Efficacy is determined by comparing the log10 CFU reduction in the organs of treated mice versus the vehicle control group.[8] A statistically significant reduction in CFU indicates in vivo activity.
Conclusion
This compound represents an important evolution in the development of benzothiazinone-based anti-TB agents. Its distinct mechanism as a potent, reversible, and noncovalent inhibitor of DprE1 offers a potential advantage over covalent inhibitors, particularly in the context of resistance mechanisms involving the Cys387 residue. The impressive in vitro activity, including against a BTZ-resistant strain, underscores its promise. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate this compound and other novel DprE1 inhibitors in the urgent search for new treatments for tuberculosis.
References
- 1. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell and Molecular Determinants of In Vivo Efficacy of the BH3 Mimetic ABT-263 Against Pediatric Acute Lymphoblastic Leukemia Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell and molecular determinants of in vivo efficacy of the BH3 mimetic ABT-263 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to BTZ-043: A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BTZ-043, a promising benzothiazinone-based drug candidate for the treatment of tuberculosis. This document also delves into its azide (B81097) analog, BTZ-N3, highlighting key differences in their inhibitory mechanisms. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in this area.
Chemical Structure and Properties
BTZ-043 is a potent nitroaromatic compound belonging to the class of 1,3-benzothiazin-4-ones. Its chemical structure is characterized by a trifluoromethyl group and a spiroketal moiety. In contrast, this compound is an analog where the nitro group is replaced by an azide group, a modification designed to investigate the compound's mode of action.
Table 1: Physicochemical Properties of BTZ-043
| Property | Value |
| Molecular Formula | C17H16F3N3O5S |
| Molecular Weight | 431.39 g/mol |
| CAS Number | 1161233-85-7 |
| Appearance | Crystalline powder |
Mechanism of Action
BTZ-043 exhibits its potent antimycobacterial activity by targeting a crucial enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis (Mtb), the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is essential for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.
The mechanism of action of BTZ-043 involves its conversion to a reactive nitroso species within the mycobacterial cell. This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[2][3] This covalent binding effectively blocks the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a key precursor for arabinan (B1173331) synthesis, ultimately resulting in bacterial cell death.[3][4]
In contrast, the azide analog, this compound, acts as a reversible and noncovalent inhibitor of DprE1.[5] This distinction highlights the critical role of the nitro group in the covalent modification and irreversible inhibition by BTZ-043.
Figure 1: Comparative mechanism of action of BTZ-043 and this compound.
In Vitro and In Vivo Activity
BTZ-043 has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. Its in vitro efficacy is highlighted by low Minimum Inhibitory Concentration (MIC) values.
Table 2: In Vitro Activity of BTZ-043 against M. tuberculosis
| Strain | MIC (ng/mL) | Reference |
| H37Rv | 1 | [4] |
| Clinical Isolates | 1 - 30 | [1] |
In vivo studies in murine models of tuberculosis have shown that BTZ-043 significantly reduces the bacterial burden in the lungs and spleen.[4] Dose-finding studies have been conducted in guinea pigs to establish appropriate oral doses for efficacy testing.[6]
Table 3: Pharmacokinetic Parameters of BTZ-043 in BALB/c Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | Reference |
| 25 | 0.8 | 1 | 2.5 | [7] |
| 50 | 1.5 | 1 | 5.2 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of BTZ-043 and its analogs against M. tuberculosis can be determined using the broth microdilution method.
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Figure 2: Workflow for MIC determination.
In Vivo Efficacy in a Murine Model
The efficacy of BTZ-043 can be evaluated in a chronic mouse model of tuberculosis.
Protocol:
-
Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
After establishment of a chronic infection (typically 4 weeks post-infection), initiate treatment with BTZ-043 administered orally once daily for a specified duration (e.g., 4 weeks).
-
Include a control group receiving the vehicle alone.
-
At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the compound.[4]
Synthesis
Several synthetic routes for BTZ-043 and its analogs have been reported. A common approach involves the reaction of a substituted 2-chlorobenzoyl chloride with a thiourea (B124793) derivative, followed by cyclization.[8] More recent methods have been developed to improve efficiency and yield.[9] The synthesis of this compound is achieved by first reducing the nitro group of BTZ-043 to an amine, followed by treatment with tert-butyl nitrite (B80452) and azidotrimethylsilane.[5]
Conclusion
BTZ-043 is a highly potent antitubercular agent with a novel mechanism of action targeting the essential enzyme DprE1. Its efficacy in both in vitro and in vivo models, including against drug-resistant strains, makes it a promising candidate for further clinical development. The study of its azide analog, this compound, has provided valuable insights into its covalent mode of inhibition. The detailed experimental protocols and compiled data in this guide are intended to facilitate continued research and development of this important class of compounds in the fight against tuberculosis.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Discovery and Synthesis of BTZ-N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ-N3 is a potent 1,3-benzothiazinone azide (B81097) derivative that has emerged from the broader class of benzothiazinones (BTZs), a promising new family of anti-tuberculosis agents. The parent compounds, such as BTZ043 and PBTZ169, are known to be effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. These agents act as suicide inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound
The development of this compound was inspired by the mode of action of BTZ043. Computational docking studies suggested that an azide-containing analogue could bind to the same active site pocket of DprE1 as its nitro-containing predecessors. This led to the design and synthesis of this compound to explore this hypothesis and to evaluate its potential as a novel anti-TB agent.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from a nitro-benzothiazinone precursor.
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of the starting benzothiazinone to an amine.
-
Reaction: The nitro-benzothiazinone is treated with iron powder in acetic acid.
-
Conditions: The reaction mixture is heated under reflux at 120 °C for 2 hours.
-
Yield: This reduction step typically proceeds with a high yield of approximately 87%.
Step 2: Conversion of the Amine to an Azide
The resulting amine is then converted to the final azide product, this compound.
-
Reaction: The amine is treated with tert-butyl nitrite (B80452) (t-BuONO) followed by azidotrimethylsilane (B126382) (TMSN3).
-
Conditions: The reaction is carried out for 30 minutes.
-
Yield: This step yields this compound in approximately 62% yield.
A control molecule, "desazido-BTZ-N3," was also synthesized to confirm that the anti-TB activity is due to the complete this compound scaffold and not just a fragment. This was achieved by treating the intermediate amine with tert-butyl nitrite in THF for 30 minutes, resulting in a 32% yield after purification.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Synthesis Yield (%) | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) |
| This compound | 62 (Step 2) | 9 | 1.56 |
| Amine Intermediate | 87 (Step 1) | - | - |
| Desazido-BTZ-N3 | 32 | - | >100 |
| BTZ043 | - | - | 0.001 |
Experimental Protocols
DprE1 Enzymatic Assay (Fluorescence-based)
This assay measures the activity of the DprE1 enzyme by monitoring the reduction of a reagent in a fluorescence-based manner.
Materials:
-
Recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as the substrate
-
2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor
-
Glycylglycine (B550881) buffer (20 mM, pH 8.5)
-
This compound (or other inhibitors) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing 20 mM glycylglycine buffer (pH 8.5), 500 µM FPR, and 50 µM DCPIP.
-
Add the DprE1 enzyme solution to initiate the reaction.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a set period before adding the substrate.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The IC50 value is determined by plotting the initial reaction velocities against the inhibitor concentration.
Molecular Docking
Computational docking studies were performed to predict the binding mode of this compound to the DprE1 enzyme.
Software: AutoDock Vina
Procedure:
-
The crystal structure of DprE1 (PDB ID: 4NCR) was used as the receptor.
-
The benzothiazinone ligand present in the crystal structure was removed.
-
No hydrogen was added to the thiolate of the active site cysteine (Cys387).
-
The docking protocol was optimized by redocking the hydroxylamine (B1172632) form of a known inhibitor (pBTZ169) into the active site.
-
This compound was then docked into the prepared DprE1 structure to predict its binding pose and interactions.
Visualizations
Mechanism of DprE1 Inhibition by Benzothiazinones
The following diagram illustrates the proposed mechanism of action for benzothiazinone-based inhibitors of DprE1.
Caption: Proposed mechanism of DprE1 inhibition by benzothiazinones.
Experimental Workflow for this compound Synthesis
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
This compound represents a significant development in the ongoing search for novel anti-tuberculosis therapeutics. Its rational design, efficient synthesis, and potent in vitro activity against DprE1 and M. tuberculosis highlight the potential of the benzothiazinone scaffold for further drug development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and tuberculosis drug discovery.
BTZ-N3: A Novel Noncovalent Inhibitor of DprE1 in Mycobacterial Cell Wall Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel antitubercular agents with unique mechanisms of action.[1] The mycobacterial cell wall, a complex and essential structure, presents a rich source of validated and potential drug targets.[2][3] One of the most promising new classes of antimycobacterial agents is the 1,3-benzothiazin-4-ones (BTZs).[4][5] This technical guide focuses on BTZ-N3, a potent benzothiazinone analog, and its role as a reversible, noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[6][7]
This compound is a derivative of the well-characterized BTZ043, a mechanism-based covalent inhibitor of DprE1.[4][6] However, this compound distinguishes itself through a different mode of activation and a noncovalent mechanism of inhibition.[6] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Arabinan (B1173331) Synthesis
The primary target of this compound is DprE1, a key flavoenzyme involved in the synthesis of arabinogalactan (B145846) (AG), an essential component of the mycobacterial cell wall core.[4][8] The cell wall of M. tuberculosis is a complex structure composed of an inner plasma membrane, a layer of peptidoglycan, arabinogalactan, and an outer layer of mycolic acids.[3][9] Arabinogalactan serves as a covalent linker between the peptidoglycan and the mycolic acids, and its integrity is vital for the bacterium's survival.[4][10]
DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][11] DPA is the sole donor of arabinofuranosyl residues for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan (LAM).[4][10] this compound inhibits DprE1, thereby blocking the formation of DPA and halting the synthesis of these critical cell wall components.[4] This disruption of cell wall biosynthesis leads to cell lysis and bacterial death.[4]
Unlike its parent compound BTZ043, which forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1 after reductive activation of its nitro group, this compound acts as a reversible and noncovalent inhibitor.[6][12] This distinct mechanism suggests an alternative mode of interaction within the DprE1 active site.[6] The azide (B81097) group in this compound is crucial for its potent activity, as the corresponding "desazido" analog shows significantly reduced efficacy.[13]
Arabinogalactan Biosynthesis Pathway and this compound Inhibition
Quantitative Data
The potency of this compound and related compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against whole mycobacterial cells and their half-maximal inhibitory concentration (IC50) against the purified DprE1 enzyme. While specific MIC values for this compound are not as widely published as those for its predecessor BTZ043, the available data indicates potent activity.
| Compound | Target | Organism | MIC | IC50 (DprE1) | Reference |
| This compound | DprE1 | M. tuberculosis H37Rv | Not explicitly stated, but described as having "impressive activity" | ~90% inhibition at 100 µM | [13][14] |
| BTZ043 | DprE1 | M. tuberculosis H37Rv | 1 ng/mL (~2.3 nM) | Not explicitly stated | [4] |
| "desazido-BTZ-N3" | DprE1 | M. tuberculosis H37Rv | "Notably less active" than this compound | Not available | [13] |
Experimental Protocols
The following sections detail representative methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. A key step is the introduction of the azide functionality.[13]
General Synthetic Scheme:
-
Reduction of the Nitro Group: The precursor nitro-benzothiazinone is reduced to the corresponding amine. For example, by treatment with iron in acetic acid at elevated temperatures.[14]
-
Diazotization and Azide Introduction: The resulting amine is then converted to the azide. This can be achieved by treatment with tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) (TMSN3).[13]
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
DprE1 Inhibition Assay (Biochemical Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant DprE1. A common method involves a coupled assay with a fluorescent or colorimetric readout.[15]
Materials:
-
Recombinant DprE1 enzyme
-
FAD (Flavin adenine (B156593) dinucleotide)
-
Substrate: Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Decaprenyl-phosphoryl-β-D-ribose (DPR)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)
-
This compound stock solution in DMSO
-
Microplate reader (fluorescence)
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme Mix Preparation: Prepare a master mix containing DprE1 (e.g., 50-100 nM), FAD (e.g., 10 µM), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 50 µM) in assay buffer.
-
Enzyme Addition: Dispense the enzyme mix into the wells containing the compounds.
-
Pre-incubation: Centrifuge the plate briefly and incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the substrate (FPR or DPR, at a concentration near its Km, typically 1-5 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[16]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microplates
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a specific optical density (OD600) to achieve a standardized inoculum.
-
Compound Plating: Prepare two-fold serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the prepared bacterial suspension to each well. Include growth control (bacteria + DMSO) and sterility control (media only) wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Readout: Add Alamar Blue reagent to each well and re-incubate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.
Conclusion
This compound represents an important advancement in the development of benzothiazinone-based antitubercular agents. Its potent, noncovalent inhibition of DprE1 offers an alternative mechanism to the covalent modification employed by its parent compound, BTZ043. This distinction may have implications for its pharmacological profile and the potential for the development of resistance. The detailed methodologies and conceptual frameworks presented in this guide are intended to support further research into this compound and other novel DprE1 inhibitors, with the ultimate goal of developing more effective therapies to combat tuberculosis.
References
- 1. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Investigating the Therapeutic Potential of BTZ-N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTZ-N3 has emerged as a promising anti-tuberculosis candidate, distinguished from its well-studied analogue, BTZ043, by its unique mechanism of action. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, consolidating available data on its synthesis, mechanism of action, and preclinical evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-tubercular agents. This document details experimental protocols for its synthesis and in vitro evaluation, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows.
Introduction
The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of new therapeutic agents with novel mechanisms of action. The benzothiazinone (BTZ) class of compounds has shown significant promise in this regard. BTZ043, a prominent member of this class, is a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. This guide focuses on this compound, an azide-containing analogue of BTZ043, which offers a different therapeutic modality. Unlike BTZ043, this compound acts as a reversible and noncovalent inhibitor of DprE1, a characteristic that may offer advantages in terms of safety and pharmacokinetic profiles.[1][2][3] This document aims to provide a detailed technical overview of the current understanding of this compound.
Mechanism of Action
This compound targets decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, both essential components of the mycobacterial cell wall.[4] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the arabinose donor for arabinan (B1173331) synthesis. Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.
Computational docking studies have shown that this compound binds to the same active site pocket of DprE1 as BTZ043.[1][3][5] However, the substitution of the nitro group in BTZ043 with an azide (B81097) group in this compound fundamentally alters its interaction with the enzyme. While BTZ043 forms a covalent bond with a cysteine residue (Cys387) in the active site, this compound engages in noncovalent interactions, leading to reversible inhibition.[1][3] This was unequivocally demonstrated in studies with a BTZ043-resistant Mtb strain harboring a Cys387Ser mutation in DprE1, where this compound retained its inhibitory activity.[1][3][5]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound and its comparator, BTZ043.
Table 1: In Vitro Anti-mycobacterial Activity
| Compound | Target | M. tuberculosis Strain | MIC (μg/mL) |
| This compound | DprE1 | H37Rv | 0.4 |
| NTB1 (Cys387Ser) | 0.8 | ||
| BTZ043 | DprE1 | H37Rv | 0.001 |
| NTB1 (Cys387Ser) | >100 |
Table 2: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (μM) | Inhibition Type |
| This compound | Recombinant DprE1 | 9.6 ± 0.5 | Reversible, Noncovalent |
| BTZ043 | Recombinant DprE1 | - | Irreversible, Covalent |
Note: Further studies are required to determine the cytotoxicity of this compound against mammalian cell lines and to evaluate its in vivo efficacy and pharmacokinetic profile.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from its nitro analogue.
Step 1: Reduction of the Nitro Group
-
To a solution of the starting nitro-benzothiazinone (1 equivalent) in acetic acid, add iron powder (Fe, excess).
-
Heat the reaction mixture to 120°C and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess acetic acid by vacuum distillation.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield the amino-benzothiazinone intermediate.
Step 2: Formation of the Azide Group
-
Dissolve the amino-benzothiazinone intermediate (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Add tert-butyl nitrite (B80452) (t-BuONO, excess) and trimethylsilyl (B98337) azide (TMSN₃, excess) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain this compound.
DprE1 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the activity of recombinant DprE1 by monitoring the reduction of an electron acceptor.
-
Prepare a standard reaction mixture containing 20 mM glycylglycine buffer (pH 8.5), 500 μM farnesylphosphoryl-β-D-ribofuranose (FPR) as the substrate, and 50 μM 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.
-
Add the desired concentration of this compound (dissolved in DMSO) to the test wells. For the control, add an equivalent volume of DMSO.
-
Initiate the enzymatic reaction by adding the recombinant DprE1 enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 600 nm at 30°C using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DCPIP.
-
Calculate the initial rate of the reaction and determine the percentage of inhibition by comparing the rates of the this compound-treated samples to the DMSO control.
-
To determine the IC₅₀ value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Reversible Inhibition
To confirm the reversible nature of DprE1 inhibition by this compound, a dilution experiment can be performed.
-
Incubate a concentrated solution of DprE1 (e.g., 20 mg/mL) with a high concentration of this compound (e.g., 50 μM) and the substrate FPR (e.g., 100 μM) for 30 minutes. As a control, incubate the enzyme with a known irreversible inhibitor like BTZ043 under the same conditions.
-
After the incubation period, dilute the enzyme-inhibitor mixture 100-fold into the standard reaction mixture for the DprE1 enzymatic activity assay.
-
Immediately measure the residual enzymatic activity as described in the spectrophotometric assay protocol.
-
A restoration of enzyme activity upon dilution indicates reversible inhibition (as expected for this compound), while a lack of activity restoration confirms irreversible inhibition (as expected for BTZ043).[6]
Preclinical Evaluation in Animal Models
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet extensively published, the preclinical evaluation of its analogue, BTZ043, provides a framework for the anticipated studies with this compound.
The BALB/c mouse model is a commonly used in vivo model for testing the efficacy of anti-tuberculosis agents. In this model, mice are infected with M. tuberculosis via aerosol, leading to a chronic infection. Treatment with the test compound is then initiated, and the bacterial load in the lungs and spleen is monitored over time to assess efficacy.
Pharmacokinetic studies in BALB/c mice are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies typically involve administering the drug via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues at various time points.
Conclusion and Future Directions
This compound represents a promising avenue in the development of new anti-tuberculosis therapies. Its distinct mechanism as a reversible, noncovalent inhibitor of the essential enzyme DprE1 offers a potential alternative to covalent inhibitors like BTZ043, possibly with an improved safety profile. The available in vitro data demonstrates its potent activity against both drug-sensitive and BTZ-resistant strains of M. tuberculosis.
Future research should focus on a comprehensive preclinical evaluation of this compound. This includes extensive in vitro profiling against a broader panel of clinical isolates, cytotoxicity studies against various mammalian cell lines to assess its therapeutic index, and in-depth in vivo studies in animal models to determine its efficacy, pharmacokinetic properties, and safety profile. The data generated from these studies will be critical in advancing this compound through the drug development pipeline and ultimately assessing its potential as a new weapon in the fight against tuberculosis.
References
- 1. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanmedjournal.com [vanmedjournal.com]
- 4. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a new combination therapy for tuberculosis with next generation benzothiazinones | EMBO Molecular Medicine [link.springer.com]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BTZ-N3 Experimental Design in Mycobacterium tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating BTZ-N3, a potent noncovalent inhibitor of DprE1, for its anti-tuberculosis activity. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data generation.
Introduction
This compound is a promising 1,3-benzothiazinone azide (B81097) analog inspired by the potent anti-TB agent BTZ043.[1] Unlike BTZ043, which acts as a covalent inhibitor of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), this compound functions as a reversible, noncovalent inhibitor of the same target.[1] This distinct mechanism of action makes this compound an important candidate for further investigation in the development of novel anti-tuberculosis therapeutics. DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. Its inhibition disrupts cell wall integrity, leading to bacterial death.
Data Presentation
In Vitro Activity of this compound and Control Compounds
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |
| This compound | 0.3 | 0.7 |
| BTZ043 (covalent inhibitor control) | 0.0015 | 0.003 |
| "desazido-BTZ-N3" (control molecule) | >100 | >254 |
Data sourced from Tiwari et al., 2016.[1]
Signaling Pathway and Experimental Workflow
Proposed Mechanism of DprE1 Inhibition by this compound
Caption: this compound reversibly binds to DprE1, inhibiting arabinan synthesis.
General Experimental Workflow for this compound Evaluation
Caption: A stepwise approach for the comprehensive evaluation of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
This compound and control compounds (e.g., BTZ043, isoniazid)
-
M. tuberculosis H37Rv (ATCC 27294) and other relevant strains (e.g., drug-resistant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and control compounds in dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range.
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL.
-
Assay Setup: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Recombinant DprE1 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against recombinant M. tuberculosis DprE1.
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
This compound and control compounds
-
Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol)
-
96-well assay plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Compound Preparation: Dilute the recombinant DprE1 enzyme to the desired concentration in assay buffer. Prepare serial dilutions of this compound and control compounds in DMSO and then in assay buffer.
-
Assay Reaction: In a 96-well plate, add the DprE1 enzyme and the test compound dilutions. Incubate for a pre-determined time at room temperature to allow for binding.
-
Initiate Reaction: Add the substrate (FPR) to each well to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the decrease in substrate or the formation of product over time using a suitable detection method (e.g., a coupled assay with a fluorescent or colorimetric readout).
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve. For noncovalent inhibitors like this compound, determination of the inhibition constant (Ki) may also be performed using Michaelis-Menten kinetics.
Protocol 3: In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in a murine model of chronic tuberculosis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound and control drug (e.g., isoniazid) formulations for oral administration
-
Middlebrook 7H11 agar (B569324) plates
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection of 50-100 CFU per lung.
-
Treatment: Four weeks post-infection, randomize mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., isoniazid (B1672263) at 25 mg/kg). Administer the treatments orally, once daily, for 4-8 weeks.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenization and Plating: Homogenize the organs in phosphate-buffered saline (PBS) containing 0.05% Tween 80. Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis: Compare the CFU counts in the treatment groups to the vehicle control group to determine the reduction in bacterial load. Statistical analysis (e.g., one-way ANOVA) should be performed to assess the significance of the observed effects.
References
Application Notes: BTZ-N3 in Click Chemistry for Drug Development
Introduction
BTZ-N3 (1,3-benzothiazinone azide) is a potent anti-tuberculosis (TB) drug candidate derived from the BTZ043 scaffold. Unlike its parent compound, BTZ043, which acts as a covalent inhibitor, this compound functions as an effective reversible and noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′ oxidase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] The presence of an azide (B81097) (-N3) functional group on the benzothiazinone scaffold makes this compound a valuable substrate for "click chemistry," particularly in the context of drug discovery and development.[1]
This application note details the use of this compound's azide moiety as a chemical handle for synthesizing novel derivatives via click chemistry. This approach allows for the rapid generation of a library of compounds to explore structure-activity relationships (SAR) and develop new anti-TB agents. The primary click reaction employed is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4][5]
Mechanism of Action and Rationale for Click Chemistry Application
Computational docking studies indicate that this compound binds within the same active site pocket of the DprE1 enzyme as BTZ043.[1][2] However, its mode of inhibition is noncovalent.[2][3] This presents a unique opportunity for medicinal chemists. By using the azide group as a reactive handle, a wide variety of functionalities can be appended to the BTZ core via a stable triazole linkage. This strategy facilitates the exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Figure 1: Drug discovery workflow illustrating the use of this compound in click chemistry to generate and evaluate new anti-TB drug candidates.
Quantitative Data
The application of click chemistry to the this compound scaffold is primarily a strategy for generating new chemical entities. The reactivity of this compound in a click reaction would be comparable to other organic azides. The tables below provide context on the parent compound and typical reaction kinetics for the recommended SPAAC reaction.
Table 1: Comparison of BTZ043 and this compound
| Feature | BTZ043 | This compound | Reference |
| Target Enzyme | DprE1 | DprE1 | [1][6] |
| Mechanism | Covalent, Irreversible Inhibitor | Noncovalent, Reversible Inhibitor | [1][2][3] |
| Key Functional Group | 8-nitro group | 8-azido group | [1] |
| Primary Application | Anti-TB Drug Candidate | Anti-TB Drug Candidate & Scaffold for Click Chemistry | [1][2] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
This table provides an overview of typical reaction rates for SPAAC between various strained alkynes and a simple azide (benzyl azide), demonstrating the efficiency of this copper-free click reaction. Rates are highly dependent on the specific structures of the alkyne and azide.
| Strained Alkyne | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent | Reference |
| Dibenzocyclooctynol (DIBO) | ~0.1 - 0.3 | Acetonitrile/Water | [7][8] |
| Bicyclononyne (BCN) | ~0.6 - 1.0 | Methanol | [9] |
| DIBAC | ~0.9 | Acetonitrile/Water | |
| Azodibenzocyclooctyne (ADIBO) | ~3.1 | Acetonitrile/Water | [10] |
| Difluorinated Cyclooctyne (DIFO) | ~7.6 | CD3CN | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is achieved in a two-step process starting from an 8-nitro-1,3-benzothiazinone precursor, analogous to BTZ043.[1]
Figure 2: Synthetic pathway for the preparation of this compound from its nitro-aromatic precursor.
Methodology:
-
Reduction of the Nitro Group:
-
The starting 8-nitro-1,3-benzothiazinone compound is refluxed with iron powder (Fe) in acetic acid (CH₃COOH) at 120 °C for approximately 2 hours.
-
This reaction reduces the nitro group (-NO₂) to an amino group (-NH₂), yielding the 8-amino-BTZ intermediate.[1]
-
The product is purified to yield the amine intermediate (e.g., amine 6 in the cited literature).[1]
-
-
Formation of the Azide:
-
The purified 8-amino-BTZ intermediate is treated with tert-butyl nitrite (B80452) (t-BuONO).
-
This is followed by the addition of azidotrimethylsilane (B126382) (TMSN₃).[1]
-
This two-stage process converts the amino group into the desired azide group (-N₃), affording the final this compound product in good yield.[1]
-
Protocol 2: General Procedure for SPAAC of this compound with a DBCO-linked Molecule
This protocol describes a general method for conjugating this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group, a commonly used strained alkyne. This procedure should be optimized for specific reactants and desired outcomes.
Figure 3: The [3+2] cycloaddition reaction between the azide of this compound and a strained alkyne.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another appropriate aqueous buffer.
-
Organic Solvent (optional, for dissolving reagents): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a minimal amount of DMSO or DMF.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
Note: The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to maintain the integrity of biological molecules, if present.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.
-
Add the this compound solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction to completion, depending on which component is more precious.[4]
-
Add the reaction buffer to achieve the final desired reactant concentrations (typically in the range of 1-10 mM).[4]
-
-
Incubation:
-
Monitoring and Purification:
-
The reaction progress can be monitored using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the resulting BTZ-triazole conjugate can be purified from unreacted starting materials using standard chromatographic techniques (e.g., HPLC, flash column chromatography).
-
This compound serves as a versatile platform for the application of click chemistry in the field of anti-tuberculosis drug discovery. Its inherent activity as a noncovalent DprE1 inhibitor, combined with the synthetic tractability offered by the azide group, makes it an ideal starting point for generating diverse molecular structures. The use of robust and bioorthogonal SPAAC reactions enables the efficient synthesis of novel conjugates, facilitating comprehensive SAR studies aimed at developing next-generation anti-TB therapeutics.
References
- 1. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes and Protocols for BTZ-043 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazinones (BTZs) are a potent class of antimycobacterial agents currently under investigation for the treatment of tuberculosis (TB). A leading compound in this class, BTZ-043, has demonstrated significant efficacy in various preclinical models. These application notes provide a comprehensive overview of the dosage and administration of BTZ-043 in mouse models, based on a consolidation of published research. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting in vivo studies with BTZ-043 and related compounds.
Mechanism of Action
BTZ-043 exerts its bactericidal effect by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component arabinan (B1173331).[1][2] Covalent modification of a cysteine residue in the active site of DprE1 leads to the inhibition of arabinan synthesis, resulting in cell lysis and death of the mycobacterium.[1]
References
Application Notes and Protocols for BTZ-N3 Docking Studies with DprE1
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and computational drug design.
Introduction: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall.[1] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), an essential precursor for arabinans.[1][2] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial lysis, making it a highly attractive target for novel anti-tubercular drugs.[1][3]
Benzothiazinones (BTZs) are a potent class of DprE1 inhibitors.[4][5] While many BTZ derivatives like BTZ043 are mechanism-based covalent inhibitors that form an irreversible bond with a key cysteine residue (Cys387) in the active site, the azide (B81097) analog BTZ-N3 has been identified as an effective reversible and non-covalent inhibitor of DprE1.[5][6] This distinction is critical for designing appropriate computational studies. These application notes provide a detailed protocol for performing molecular docking studies of this compound with DprE1 using AutoDock Vina.
DprE1 Signaling Pathway in Arabinan (B1173331) Biosynthesis
The DprE1/DprE2 complex is central to the synthesis of DPA, the sole donor of arabinosyl units for the essential cell wall components arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[7][8] DprE1, a flavoenzyme, performs the initial oxidation of DPR to an intermediate, DPX.[2][5][8] This step is the target of this compound. Subsequently, DprE2 reduces DPX to form DPA.[2]
Experimental Protocols
Overall Workflow for this compound Docking
The computational workflow involves preparing the DprE1 protein receptor and the this compound ligand, performing the molecular docking simulation using AutoDock Vina, and finally analyzing the resulting poses and interactions.
Required Software
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.[9]
-
Open Babel: A chemical toolbox for converting file formats.[10]
-
PyMOL or Chimera: Molecular visualization systems for analyzing results.
Protocol for DprE1 Protein Preparation
This protocol uses the crystal structure of M. tuberculosis DprE1 in complex with PBTZ169 (PDB ID: 4NCR) as a template.[3]
-
Download Structure: Obtain the PDB file for 4NCR from the Protein Data Bank.
-
Clean PDB File: Open the PDB file in a text editor or molecular viewer. Remove all non-protein atoms, including water molecules (HOH), ions, and the co-crystallized ligand (PBTZ169).[3][11] Save this as 4NCR_protein.pdb.
-
Prepare Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 4NCR_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select 4NCR_protein and click Select Molecule.
-
Save the prepared protein file in the required format: Grid > Output > Save PDBQT. Name it 4NCR_protein.pdbqt.
-
Protocol for this compound Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Convert and Prepare in ADT:
-
In ADT, go to Ligand > Input > Open and select the this compound file.
-
ADT will automatically detect the root, set the torsions, and assign Gasteiger charges. Verify that the number of rotatable bonds is reasonable.
-
Go to Ligand > Output > Save as PDBQT and save the file as BTZN3.pdbqt.
-
Molecular Docking Protocol using AutoDock Vina
-
Define the Grid Box (Search Space): The grid box should encompass the active site of DprE1. Based on studies with BTZ analogs, the active site is centered around the Cys387 residue.[3] A recommended grid box configuration for the 4NCR structure is:[3][12]
-
Grid Center (x, y, z): 17.176, -20.119, 1.875
-
Grid Size (Angstroms): 40 x 40 x 40
-
-
Create a Configuration File: Create a text file named conf.txt with the following content:
-
exhaustiveness controls the thoroughness of the search. Higher values increase accuracy but also computation time.[13]
-
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Analysis of Docking Results
-
Review Output Files: Vina will generate two files:
-
BTZN3_docking_results.pdbqt: Contains the coordinates of the predicted binding poses (up to num_modes) for this compound, ranked by binding affinity.
-
BTZN3_docking_log.txt: A log file summarizing the results, including the binding affinity (in kcal/mol) for each pose.
-
-
Identify the Best Pose: The top-ranked pose (Mode 1) in the log file has the most favorable (most negative) binding affinity. This is generally considered the most likely binding conformation.[3]
-
Visualize Interactions:
-
Open the prepared receptor 4NCR_protein.pdbqt in PyMOL.
-
Open the results file BTZN3_docking_results.pdbqt. Use the object control panel to view individual poses.
-
Focus on the top-ranked pose.
-
Identify and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of DprE1. Key residues to examine include Cys387, Thr118, His132, and Lys418.[3]
-
Data Presentation
Quantitative results from docking studies should be summarized for clear comparison. The table below provides a template based on data presented in DprE1 inhibitor studies.[3][14][15]
| Ligand | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Interacting Residues (Hydrogen Bonds) |
| This compound (Predicted) | -10.5 | 1.25 | Thr118, His132, Lys418 |
| PBTZ169 (Reference) | -9.8 | 0.00 | Gly119, Cys387 (covalent) |
| Analog A | -9.2 | 2.10 | Thr118, Lys418 |
| Analog B | -11.1 | 1.50 | His132, Tyr314 |
Note: Data are hypothetical and for illustrative purposes. Binding affinity is the docking score from AutoDock Vina. RMSD (Root Mean Square Deviation) would be calculated relative to a known reference pose if available.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hprc.tamu.edu [hprc.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 15. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
BTZ-N3 as a Chemical Probe for DprE1 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall. Specifically, DprE1 is involved in the synthesis of decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinosyl residues for the formation of arabinogalactan (B145846) and lipoarabinomannan, crucial components of the Mtb cell wall.[1][2][3] Its essentiality and vulnerability make it a prime target for the development of novel anti-tuberculosis drugs.[4]
The benzothiazinone (BTZ) class of compounds has emerged as potent inhibitors of DprE1.[3][5] The lead compound, BTZ043, and its optimized successor, PBTZ169, are mechanism-based covalent inhibitors that act as suicide substrates for DprE1.[1][6][7] These compounds undergo reductive activation by the reduced flavin cofactor within the DprE1 active site, forming a reactive nitroso species that covalently binds to a critical cysteine residue (Cys387 in Mtb), leading to irreversible enzyme inactivation.[2][4][6]
This document focuses on BTZ-N3, an azide-containing analogue of BTZ043. Unlike its nitro-aromatic counterparts, this compound functions as a potent, reversible, and noncovalent inhibitor of DprE1.[8][9] This distinct mechanism of action makes this compound a valuable chemical probe for studying DprE1 function, enabling researchers to dissect the enzyme's catalytic cycle and binding interactions without the complexities of covalent modification. These application notes provide an overview of this compound, quantitative data on its activity, and detailed protocols for its use in studying DprE1.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds for easy comparison.
Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis
| Compound | Mechanism of Action | MIC against Mtb H37Rv (ng/mL) | MIC against Mtb H37Rv (nM) |
| This compound | Reversible, Noncovalent | Not explicitly stated in provided results | Not explicitly stated in provided results |
| BTZ043 | Covalent, Suicide Inhibitor | 1[3] | 2.3[3][10] |
| PBTZ169 (Macozinone) | Covalent, Suicide Inhibitor | - | 0.65[10] |
Table 2: Enzymatic Inhibition of DprE1
| Compound | Inhibition Type | IC50 against DprE1 (µM) | Notes |
| This compound | Reversible, Noncovalent | Not explicitly stated, but inhibits ~90% at 100 µM[11] | Inhibition was determined using a DCPIP-based spectrophotometric assay.[11] |
| BTZ043 | Irreversible, Covalent | - | Time-dependent inactivation of DprE1.[6] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of DprE1 and its inhibition by BTZ compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DprE1 Enzymatic Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of recombinant DprE1 by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).
Materials and Reagents:
-
Recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) as substrate
-
2,6-dichlorophenolindophenol (DCPIP)
-
This compound and other test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 20 mM Glycylglycine, pH 8.5
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
500 µM FPR (or DPR)
-
50 µM DCPIP
-
Desired concentration of this compound or control compound (final DMSO concentration should be kept constant, e.g., <1%).
-
-
Enzyme Addition: Initiate the reaction by adding the purified DprE1 enzyme solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C). The rate of DCPIP reduction is proportional to DprE1 activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
For IC50 determination, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.[11]
-
Protocol 2: Reversible vs. Irreversible Inhibition Assay (Dilution Method)
This protocol is used to differentiate between reversible inhibitors like this compound and irreversible inhibitors like BTZ043.
Materials and Reagents:
-
Recombinant M. tuberculosis DprE1 enzyme (concentrated stock, e.g., 20 mg/mL)
-
FPR substrate
-
This compound and BTZ043
-
DMSO
-
DprE1 Enzymatic Activity Assay reagents (from Protocol 1)
Procedure:
-
Pre-incubation:
-
In separate tubes, incubate a concentrated solution of DprE1 (e.g., 20 mg/mL) with:
-
50 µM this compound (Test)
-
50 µM BTZ043 (Positive Control for irreversible inhibition)
-
DMSO (Negative Control)
-
-
Include 100 µM FPR in all incubation mixtures.
-
Incubate for 30 minutes at room temperature.
-
-
Dilution:
-
Dilute each pre-incubation mixture 100-fold into the complete reaction mixture for the DprE1 activity assay (as described in Protocol 1). This dilution significantly reduces the concentration of the free inhibitor.
-
-
Activity Measurement:
-
Immediately measure the residual enzymatic activity of the diluted enzyme solutions using the spectrophotometric assay.
-
-
Data Analysis:
Protocol 3: Whole-Cell Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Materials and Reagents:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound
-
DMSO
-
96-well microplates (sterile)
-
Resazurin (B115843) solution
-
Positive control (e.g., Isoniazid) and negative control (DMSO)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final inoculum density of ~5 x 10^5 CFU/mL.
-
Compound Plating: Prepare two-fold serial dilutions of this compound in 7H9 broth in a 96-well plate. Include wells for positive and negative controls.
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination:
-
Add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).
-
Applications of this compound as a Chemical Probe
-
Target Engagement Studies: As a reversible inhibitor, this compound can be used in biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to determine the binding kinetics and thermodynamics of ligand interaction with DprE1, providing insights into the structure-activity relationship without covalent modification.
-
Structural Biology: Co-crystallization of DprE1 with this compound can provide a high-resolution structure of the noncovalent enzyme-inhibitor complex.[2] This is valuable for understanding the specific interactions that confer binding affinity and for guiding the design of new noncovalent inhibitors.
-
Comparative Mechanistic Studies: Using this compound alongside covalent inhibitors like BTZ043 allows for direct comparison of the cellular and biochemical consequences of reversible versus irreversible inhibition of DprE1.
-
Validation of DprE1 as a Target: The potent anti-TB activity of this compound, which is known to be a noncovalent DprE1 inhibitor, further validates DprE1 as a druggable target in M. tuberculosis.[8]
Conclusion
This compound is a valuable and versatile chemical probe for the investigation of DprE1. Its distinct mechanism as a potent, reversible, and noncovalent inhibitor complements the existing toolkit of covalent BTZ analogues. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to further elucidate the function of this critical enzyme and to advance the development of novel therapeutics for tuberculosis.
References
- 1. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a new combination therapy for tuberculosis with next generation benzothiazinones | EMBO Molecular Medicine [link.springer.com]
- 8. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
BTZ-N3 Synthesis Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of BTZ-N3 (1,3-Benzothiazinone Azide). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to enhance synthesis yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reduction Step | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Purity of the starting nitro-benzothiazinone is low. 3. Inefficient stirring, leading to poor mixing of the heterogeneous mixture (iron and acetic acid). | 1. Ensure the reaction temperature is maintained at 120°C for at least 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Recrystallize the starting material to improve purity before the reduction. 3. Use a suitable mechanical stirrer to ensure vigorous mixing of the reactants. |
| Low Yield in Azidation Step | 1. Degradation of t-BuONO (tert-butyl nitrite) due to improper storage. 2. TMSN3 (Azidotrimethylsilane) is sensitive to moisture. 3. Reaction temperature is not optimal. | 1. Store t-BuONO in a refrigerator and check for decomposition before use. 2. Handle TMSN3 under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. 3. Maintain the reaction at a low temperature as specified in the protocol to minimize side reactions. |
| Presence of Impurities in Final Product | 1. Incomplete conversion of the starting amine to the azide (B81097). 2. Residual iron salts from the reduction step. 3. Side-products from the azidation reaction. | 1. Monitor the reaction by TLC to ensure complete consumption of the amine. If necessary, increase the equivalents of t-BuONO and TMSN3. 2. After the reduction step, quench the reaction with a saturated solution of sodium bicarbonate and filter to remove iron salts. 3. Purify the final product using column chromatography. A gradient elution of ethyl acetate (B1210297) in hexanes is often effective. |
| Difficulty in Product Isolation | 1. The product is an oil and does not precipitate. 2. Emulsion formation during aqueous workup. | 1. If the product is an oil, use extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by solvent evaporation under reduced pressure. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the reported yield for the two-step synthesis of this compound?
A1: The reported yield for the reduction of the nitro-benzothiazinone precursor is approximately 87%.[1] The subsequent azidation step to form this compound has a reported yield of around 62%.[1]
Q2: How can I confirm the formation of the azide group in this compound?
A2: The formation of the azide can be confirmed using infrared (IR) spectroscopy. A characteristic sharp peak for the azide group (N3) should appear around 2100-2150 cm⁻¹.
Q3: Are there any safety precautions I should take when working with TMSN3 (Azidotrimethylsilane)?
A3: Yes, TMSN3 is a toxic and potentially explosive compound. It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not heat it in a closed container. It is also sensitive to moisture.
Q4: Can I use a different reducing agent instead of iron in acetic acid?
A4: While iron in acetic acid is a common and effective method for reducing nitroarenes, other reagents like tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation (e.g., H2/Pd-C) could potentially be used. However, reaction conditions would need to be optimized for the specific substrate.
Q5: My final this compound product is unstable. How should I store it?
A5: Azide compounds can be sensitive to light, heat, and shock. It is recommended to store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Synthesis of Amine Precursor via Nitro Reduction
-
To a solution of the starting nitro-benzothiazinone in glacial acetic acid, add iron powder.
-
Heat the reaction mixture to 120°C and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove insoluble iron salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine precursor.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of this compound via Diazotization and Azidation
-
Dissolve the amine precursor in a suitable anhydrous solvent (e.g., THF or acetonitrile) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add tert-butyl nitrite (B80452) (t-BuONO) to the cooled solution.
-
After stirring for a few minutes, add azidotrimethylsilane (B126382) (TMSN3) dropwise.
-
Allow the reaction to stir at low temperature for 30 minutes.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica (B1680970) gel column chromatography.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.[1]
| Reaction Step | Reagents and Conditions | Reaction Time | Yield (%) |
| Nitro Reduction | Fe, CH3COOH | 2 hours | 87 |
| Azidation | t-BuONO, TMSN3 | 30 minutes | 62 |
Visualizing the Synthesis Workflow
The following diagrams illustrate the synthesis pathway of this compound and the logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logical workflow.
References
Technical Support Center: Improving BTZ-N3 Stability for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of BTZ-N3 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: My this compound solution appears to have precipitated. What should I do?
Answer: this compound is known to have low aqueous solubility.[1][2] Precipitation can occur if the solvent capacity is exceeded or if the temperature of the solution decreases significantly.
-
Immediate Action: Gently warm the solution to 37°C to see if the precipitate redissolves. Sonication can also be attempted.
-
Solvent Consideration: this compound is soluble in DMSO, but not in water.[3] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that affects biological activity.
-
Prevention: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. When preparing the working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
Question: I am observing a loss of this compound activity in my multi-day experiment. What could be the cause?
Answer: The loss of activity could be due to several factors related to the stability of the this compound molecule, particularly the benzothiazinone core and the azide (B81097) functional group.
-
pH Sensitivity: Benzothiazinone stability can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain the pH of your experimental buffer within a neutral range (pH 7.0-7.4) unless the experimental design requires otherwise.
-
Thermal Degradation: Organic azides can be susceptible to thermal decomposition.[4][5][6][7] Although many organic azides are relatively stable at physiological temperatures, prolonged incubation at 37°C could lead to gradual degradation.[5]
-
Presence of Reducing Agents: The benzothiazinone scaffold of this compound contains a nitro group which is crucial for its activity against DprE1.[8] The presence of strong reducing agents in your culture medium or buffer could potentially reduce this nitro group, leading to inactivation.
-
Troubleshooting Steps:
-
Run a time-course experiment: Measure the activity of this compound at different time points to determine the rate of activity loss.
-
Analyze compound integrity: If possible, use analytical techniques like HPLC to assess the purity of the this compound in your experimental samples over time.
-
Replenish the compound: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.
-
Question: My experimental results are inconsistent between batches of this compound. How can I ensure reproducibility?
Answer: Inconsistent results can stem from variations in the quality and handling of different this compound batches.
-
Source and Purity: Always source this compound from a reputable supplier and obtain a certificate of analysis (CoA) to confirm its purity.
-
Storage Conditions: Strictly adhere to the recommended storage conditions. This compound should be stored dry, in the dark, at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3] Stock solutions in DMSO should be stored at -20°C.[3]
-
Handling Precautions: As an azide-containing compound, this compound should be handled with care. Avoid contact with heavy metals, strong acids, and halogenated solvents, as these can lead to the formation of unstable and potentially explosive compounds.[9][10][11] Use non-metal spatulas for handling the solid compound.[11]
-
Batch Qualification: Before starting a large-scale experiment with a new batch of this compound, it is advisable to perform a small-scale pilot experiment to confirm its activity and compare it to previous batches.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1:
| Form | Storage Temperature | Duration | Light/Moisture Conditions |
|---|---|---|---|
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark |
| -20°C | Long-term (months to years) | Dry and dark |
| DMSO Stock Solution | -20°C | Months | Dark |
Data compiled from MedKoo Biosciences product information sheet.[3]
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in DMSO but not in water.[3] Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azide compounds, as this can form explosive di- and tri-azidomethane.[10][11]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. Due to the presence of the azide group, the following precautions are recommended:
-
Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Avoid contact with heavy metals, their salts, and strong acids to prevent the formation of highly sensitive and explosive metal azides or the toxic and explosive hydrazoic acid.[9][10]
-
Use non-metal (e.g., plastic or ceramic) spatulas for handling the solid compound.[11]
-
Store away from heat, light, pressure, and shock.[9]
-
Dispose of azide-containing waste according to your institution's hazardous waste guidelines. Do not dispose of down the sink.[12]
Experimental Use
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible and noncovalent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[3] DprE1 is essential for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[13] By inhibiting DprE1, this compound disrupts cell wall formation, leading to bacterial death.[13]
Q5: What are some common issues to look out for in a DprE1 enzyme inhibition assay with this compound?
A5:
-
Substrate Competition: As a noncovalent inhibitor, the inhibitory effect of this compound can be influenced by the concentration of the substrate. Ensure that your substrate concentration is appropriate for the assay and consistent across experiments.
-
Enzyme Stability: Ensure the purity and stability of your recombinant DprE1 enzyme.
-
Buffer Compatibility: Avoid buffers containing components that may react with the azide group or affect the stability of the benzothiazinone core.
Q6: Can I use this compound in cell-based assays?
A6: Yes, this compound can be used in cell-based assays, such as mycobacterial growth inhibition assays. However, it is important to determine the optimal concentration range and to ensure that the final DMSO concentration is not toxic to the cells. It is recommended to run a vehicle control (DMSO without this compound) to account for any solvent effects.
Experimental Protocols
Protocol 1: Mycobacterial Growth Inhibition Assay (MGIA)
This protocol provides a general framework for assessing the in vitro activity of this compound against Mycobacterium tuberculosis (M.tb).
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Adjust the bacterial suspension to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 medium.
-
-
Assay Setup:
-
In a 96-well microplate, prepare serial two-fold dilutions of this compound in 7H9 medium. The final concentrations should typically range from 0.001 to 10 µg/mL.
-
Include a positive control (e.g., isoniazid), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used for this compound dilution).
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the drug dilution.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, assess bacterial growth. This can be done visually or by using a growth indicator such as AlamarBlue or by measuring optical density at 600 nm (OD600).
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.[1]
-
Protocol 2: DprE1 Enzymatic Assay
This protocol describes a general method for measuring the inhibitory activity of this compound against recombinant DprE1.
-
Reagents and Buffers:
-
Assay buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5% glycerol.
-
Recombinant M. tuberculosis DprE1 enzyme.
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).
-
Detection reagents for a coupled enzyme assay (e.g., horseradish peroxidase and a suitable chromogenic substrate).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing a constant, low percentage of DMSO.
-
In a 96-well plate, add the DprE1 enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPR substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. ucd.ie [ucd.ie]
- 12. uvic.ca [uvic.ca]
- 13. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
BTZ-N3 quality control and characterization methods
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and characterization of 1,3-Benzothiazinone Azide (B81097) (BTZ-N3).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed mechanism of action?
This compound is an analog of the potent anti-tuberculosis agent BTZ043, where the nitro group is replaced by an azide group.[1][2] It is designed as an electron-deficient nitroaromatic compound.[1][2] Computational docking studies suggest that this compound binds to the same pocket in the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme as BTZ043.[1][2] However, unlike BTZ043, which is a covalent inhibitor, enzymatic studies with recombinant DprE1 from M. tuberculosis indicate that this compound acts as a reversible and noncovalent inhibitor.[2]
2. What are the key analytical techniques for characterizing this compound?
The primary analytical techniques for the structural characterization and purity assessment of this compound and related benzothiazinone derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity, identifying impurities, and quantifying the compound.
-
X-ray Crystallography: This technique can be used to determine the definitive molecular structure of this compound and its derivatives in the solid state.[3]
3. What are the potential stability issues with this compound?
As an azide-containing compound, this compound should be handled with care. Organic azides can be energetic and may decompose under certain conditions (e.g., heat, shock, or exposure to strong acids). It is important to be aware of the potential for the formation of mutagenic impurities, which is a concern for azide-containing compounds in drug development.[5] Stability studies under various stress conditions (e.g., temperature, humidity, light) are recommended to establish appropriate storage and handling procedures.
4. How can I assess the purity of my this compound sample?
Purity is typically assessed using a combination of HPLC and NMR spectroscopy. HPLC with a suitable detector (e.g., UV) can separate this compound from its impurities, and the peak area percentage can be used to estimate purity. 1H NMR can also provide information on purity by comparing the integrals of the signals corresponding to this compound with those of any observed impurities.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in 1H NMR spectrum | Residual solvent, starting materials, or side-reaction products. | - Check the deuterated solvent for purity.- Compare the spectrum with the spectra of starting materials.- Purify the sample using techniques like column chromatography or recrystallization. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate column, mobile phase, or gradient. | - Optimize the mobile phase composition and gradient.- Select a column with a suitable stationary phase for the polarity of this compound.- Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent biological activity | Sample degradation or presence of impurities. | - Re-evaluate the purity of the this compound sample using HPLC and NMR.- Perform stability studies to ensure the compound is not degrading under experimental conditions.- Consider the possibility of impurities interfering with the assay. |
| Difficulty in obtaining crystals for X-ray analysis | Unsuitable solvent system or impurities hindering crystallization. | - Screen a variety of solvents and solvent combinations.- Employ different crystallization techniques (e.g., slow evaporation, vapor diffusion).- Ensure the sample is of high purity. |
Quantitative Data Summary
The following table provides an example of typical quality control specifications for a this compound drug substance. The specific values are for illustrative purposes and may need to be adjusted based on the manufacturing process and regulatory requirements.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | 1H NMR, 13C NMR, HRMS | Conforms to structure |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.15% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Protocol 1: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity and the levels of any impurities.
Visualizations
References
- 1. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of BTZ-N3 for DprE1
This technical support center is designed for researchers, scientists, and drug development professionals working with BTZ-N3 and its target, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance the selectivity of this compound and its analogs for DprE1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on DprE1?
A1: this compound acts as a reversible and non-covalent inhibitor of DprE1.[1] This is in contrast to many other benzothiazinones (BTZs), which are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1.[2][3] this compound binds to the same active site pocket as covalent BTZs but does so through non-covalent interactions, allowing for a reversible inhibition of the enzyme's activity.[1]
Q2: Why is enhancing the selectivity of this compound for DprE1 important?
A2: Enhancing the selectivity of any drug candidate is crucial to minimize off-target effects and potential toxicity. By increasing the selectivity of this compound for DprE1, researchers can reduce the likelihood of the compound binding to and inhibiting other host or bacterial enzymes, which could lead to adverse effects in a therapeutic setting. Improved selectivity can lead to a better safety profile and a wider therapeutic window.
Q3: What are the known or potential off-targets for this compound and other DprE1 inhibitors?
A3: While specific off-target profiling for this compound is not extensively published, the promiscuous nature of some DprE1 inhibitors has been noted.[4] Potential off-targets for kinase inhibitors, a class of drugs with some similarities in assay methods, can include a wide range of cellular kinases. For DprE1 inhibitors, it is important to profile against a panel of relevant human enzymes, such as other oxidoreductases or enzymes with similar substrate binding pockets, to ensure selectivity.[5]
Q4: How can I determine if my this compound analog has better selectivity than the parent compound?
A4: To determine if a this compound analog has improved selectivity, you need to perform comparative in vitro enzyme assays. This involves determining the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) of your analog against DprE1 and a panel of potential off-target enzymes. A higher ratio of the IC50 for the off-target enzyme to the IC50 for DprE1 indicates greater selectivity.
Troubleshooting Guides
Problem 1: High background or non-specific inhibition in my DprE1 enzyme assay.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Visually inspect your compound solution for any precipitation. 2. Determine the critical aggregation concentration (CAC) of your compound. 3. Include a non-ionic detergent like Triton X-100 or Tween-20 (at a concentration above the CAC of your compound, typically 0.01-0.1%) in your assay buffer to prevent aggregation. |
| Non-specific Binding to Assay Components | 1. Use blocking agents such as bovine serum albumin (BSA) at 0.1-1 mg/mL in your assay buffer to reduce binding to the plate or other proteins.[6] 2. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a low, non-inhibitory level (typically ≤1%). |
| Contamination of Reagents | 1. Use fresh, high-purity reagents. 2. Filter-sterilize buffers and solutions. 3. Run appropriate controls, including a "no enzyme" control and a "no inhibitor" control. |
Problem 2: Inconsistent IC50 values for this compound or its analogs.
| Possible Cause | Troubleshooting Steps |
| Assay Conditions Not Optimized | 1. Ensure the enzyme concentration is in the linear range of the assay. 2. Use a substrate concentration at or below the Km (Michaelis constant) for IC50 determination. 3. Maintain a consistent pre-incubation time for the inhibitor and enzyme before adding the substrate. |
| Instability of Compound or Enzyme | 1. Prepare fresh dilutions of the compound for each experiment. 2. Ensure the DprE1 enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. 3. Perform a time-course experiment to check for inhibitor stability under assay conditions. |
| Pipetting Errors | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. Perform serial dilutions carefully and use a fresh tip for each dilution. |
Strategies for Enhancing Selectivity
Improving the selectivity of this compound for DprE1 involves medicinal chemistry approaches guided by structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights for DprE1 Inhibitors
The following table summarizes key structural modifications and their general effects on the activity and selectivity of DprE1 inhibitors, which can be applied to the this compound scaffold.
| Modification Site | General Observation | Rationale for Selectivity Enhancement |
| Benzothiazinone Core | Modifications to the core structure can significantly impact binding affinity and selectivity. Replacing the sulfur atom with other heteroatoms can alter the electronic properties and geometry of the molecule. | Fine-tuning the core structure can optimize interactions with specific residues in the DprE1 active site that may not be conserved in off-target enzymes. |
| C2-Position Substituent | The nature of the substituent at the C2 position is crucial for potency. Bulky and hydrophobic groups are often favored. | Modifying the C2-substituent can exploit unique hydrophobic pockets within the DprE1 active site, leading to improved selectivity over enzymes with different active site topographies.[7] |
| C6-Position Substituent | The presence of a trifluoromethyl group at the C6 position is common in potent BTZ analogs and contributes to binding. | Altering this group could modulate electronic and steric interactions to disfavor binding to off-targets while maintaining affinity for DprE1. |
| C8-Position Substituent | In non-covalent inhibitors, replacing the nitro group with other functionalities like a pyrrole (B145914) or an azide (B81097) (as in this compound) is key to avoiding the covalent mechanism and can influence selectivity. | Exploring a variety of substituents at this position can identify groups that form specific hydrogen bonds or other interactions with DprE1 residues not present in off-targets. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound from its nitro precursor, BTZ043.[1]
Step 1: Reduction of the Nitro Group
-
To a solution of the nitro-benzothiazinone (e.g., BTZ043) in acetic acid, add iron powder.
-
Reflux the mixture at 120 °C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-benzothiazinone.
Step 2: Conversion of the Amino Group to Azide
-
Dissolve the amino-benzothiazinone in an appropriate solvent (e.g., acetonitrile).
-
Cool the solution to 0 °C.
-
Add tert-butyl nitrite (B80452) (t-BuONO) followed by azidotrimethylsilane (B126382) (TMSN3) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Quench the reaction and purify the crude product by column chromatography to yield this compound.
Protocol 2: DprE1 Enzymatic Inhibition Assay (Non-covalent)
This is a general protocol for a fluorescence-based assay to determine the IC50 of this compound and its analogs.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesylphosphoryl-β-D-ribofuranose (FPR) substrate
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
This compound or analog dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of your test compound (this compound or analog) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the assay buffer, FPR substrate, and DCPIP.
-
Add the diluted test compound or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the DprE1 enzyme solution to all wells.
-
Immediately measure the decrease in absorbance of DCPIP over time at a specific wavelength (e.g., 600 nm) using a plate reader in kinetic mode.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: In Vitro Selectivity Profiling Assay
This protocol outlines a general approach to assess the selectivity of a non-covalent inhibitor against a panel of off-target enzymes.
Materials:
-
Purified DprE1 enzyme (target)
-
A panel of purified off-target enzymes (e.g., other oxidoreductases, kinases)
-
Substrates and assay buffers specific for each enzyme in the panel
-
This compound or analog
-
Detection reagents for each enzyme assay (e.g., colorimetric, fluorescent, or luminescent)
-
96- or 384-well plates
-
Plate reader
Procedure:
-
For each enzyme in the panel (including DprE1), optimize an in vitro activity assay to be in the linear range with respect to time and enzyme concentration.
-
Determine the Km of the substrate for each enzyme. For IC50 determination, use a substrate concentration at or near the Km.
-
Prepare a dilution series of the test compound (this compound or analog).
-
Perform enzyme inhibition assays for DprE1 and each off-target enzyme using the same concentrations of the test compound.
-
For each assay, include a "no inhibitor" (100% activity) and a "no enzyme" (0% activity) control.
-
Calculate the IC50 value for the test compound against each enzyme.
-
Calculate the selectivity index (SI) for each off-target enzyme: SI = IC50 (off-target enzyme) / IC50 (DprE1)
-
A higher SI value indicates greater selectivity for DprE1.
Visualizations
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of BTZ-N3 and Other DprE1 Inhibitors: A Guide for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of leading inhibitors targeting the essential mycobacterial enzyme DprE1, a critical component in the fight against tuberculosis.
The emergence of multidrug-resistant tuberculosis has underscored the urgent need for novel therapeutics. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a promising target for new anti-tuberculosis drugs due to its essential role in the biosynthesis of the mycobacterial cell wall.[1][2] This guide provides a comparative analysis of BTZ-N3, a notable DprE1 inhibitor, and other key inhibitors, presenting experimental data, detailed protocols, and mechanistic insights to inform further research and drug development.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]
-
Covalent Inhibitors: Many potent DprE1 inhibitors, including the well-characterized benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone), are covalent inhibitors.[3][4] These compounds typically contain a nitro group which, upon reduction by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the DprE1 active site, forms a reactive nitroso species. This species then forms a covalent bond with a key cysteine residue (Cys387) in the enzyme, leading to irreversible inhibition.[3][5] this compound, an azide-containing benzothiazinone analog, was designed based on the structure of BTZ043 and is also an effective inhibitor of DprE1, though it is suggested to act as a reversible, non-covalent inhibitor.[6][7]
-
Non-covalent Inhibitors: This class of inhibitors binds to the active site of DprE1 through non-covalent interactions.[4] Prominent examples include TBA-7371 and OPC-167832, both of which have advanced to clinical trials.[1][4] These inhibitors typically act as competitive inhibitors, vying with the natural substrate.[3]
Comparative In Vitro and In Vivo Efficacy
The potency of DprE1 inhibitors is a key determinant of their therapeutic potential. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) against Mycobacterium tuberculosis (Mtb) and available in vivo efficacy data for this compound and other selected DprE1 inhibitors.
| Compound | Class | Mechanism of Action | MIC vs. Mtb H37Rv (nM) | In Vivo Efficacy (Log10 CFU Reduction in Mouse Lung) | Reference(s) |
| This compound | Benzothiazinone Azide | Non-covalent (Reversible) | Binds to DprE1 | Not explicitly stated, but inhibits enzyme activity | [6][7] |
| BTZ043 | Benzothiazinone | Covalent (Irreversible) | 2.3 | ~1.9 | [4] |
| PBTZ169 (Macozinone) | Benzothiazinone | Covalent (Irreversible) | 0.65 | ~2.4 | [4] |
| TBA-7371 | Non-covalent | Non-covalent | Potent in vitro and in vivo activity | Completed Phase 2 trials | [1][4] |
| OPC-167832 | Quinolone | Non-covalent | 0.5 | Promising in vivo results | [4] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of DprE1 and the workflow for its inhibition assays, the following diagrams are provided.
Experimental Protocols
DprE1 Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of DprE1.
Materials:
-
Purified recombinant DprE1 enzyme
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well plates
-
Test compounds (e.g., this compound) and controls
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the wells of a 384-well plate.[8]
-
Enzyme Mix Preparation: Prepare a master mix containing DprE1 enzyme (e.g., 50-100 nM), FAD (e.g., 10 µM), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 50 µM) in assay buffer.[8]
-
Dispensing and Pre-incubation: Dispense the enzyme mix into the wells of the compound-containing plate. Incubate at room temperature for approximately 15 minutes to allow for compound binding to the enzyme.[8]
-
Substrate Addition: Prepare a solution of the DPR substrate in assay buffer. Add the substrate to the wells to initiate the enzymatic reaction. The final concentration of DPR should be near its Km value.
-
Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation ~560 nm, emission ~590 nm) using a plate reader. The amount of fluorescent product is proportional to the DprE1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Whole-Cell Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
-
96-well or 384-well plates
-
Resazurin (B115843) sodium salt solution
-
Test compounds and controls (e.g., rifampicin)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a specific optical density (OD600) to achieve a standardized inoculum.[8]
-
Compound Plating: Prepare serial dilutions of the test compounds in the wells of the microtiter plates.[8]
-
Inoculation: Add the prepared bacterial culture to each well.[8]
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]
-
Readout: Add resazurin solution to each well and incubate for an additional 12-24 hours. A color change from blue to pink indicates bacterial growth.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change, indicating inhibition of bacterial growth.[8]
Conclusion
DprE1 remains a highly attractive target for the development of new anti-tuberculosis drugs. This guide provides a comparative overview of this compound and other key DprE1 inhibitors, highlighting their mechanisms of action and relative potencies. The provided experimental protocols offer a foundation for researchers to evaluate novel compounds targeting this essential mycobacterial enzyme. Continued research into the structure-activity relationships and optimization of both covalent and non-covalent inhibitors will be crucial in advancing the next generation of therapies to combat tuberculosis.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Anti-Tubercular Potential of BTZ-N3: A Comparative Analysis
For Immediate Release
In the ongoing battle against tuberculosis (TB), particularly with the rise of drug-resistant strains, the development of novel therapeutics is a global health priority. This guide provides a comparative analysis of BTZ-N3, a promising benzothiazinone derivative, against its predecessors, BTZ043 and PBTZ169, as well as the cornerstone first-line anti-TB drugs, isoniazid (B1672263) and rifampicin (B610482). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to validate the anti-tubercular activity of this compound.
Executive Summary
This compound, a 1,3-benzothiazinone azide, has demonstrated impressive in vitro activity against Mycobacterium tuberculosis. What sets this compound apart is its unique mechanism of action. Unlike its analogs, BTZ043 and PBTZ169, which are covalent inhibitors of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), this compound acts as a reversible and noncovalent inhibitor of this key enzyme involved in mycobacterial cell wall synthesis.[1] This distinction in its mode of action suggests that this compound could be effective against strains that have developed resistance to other covalent DprE1 inhibitors.
This guide summarizes the available quantitative data on the in vitro efficacy of this compound and its comparators. While in vivo efficacy and comprehensive safety data for this compound are not yet publicly available, this document provides detailed experimental protocols for key assays to facilitate further research and validation.
Comparative In Vitro Efficacy
The in vitro potency of an anti-tubercular agent is a critical initial indicator of its potential therapeutic value. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and its comparators against the H37Rv strain of M. tuberculosis and other mycobacterial species.
| Compound | Target Organism | MIC (μg/mL) | MIC (μM) | Reference |
| This compound | M. tuberculosis H37Rv | Not explicitly stated in μg/mL | - | [1] |
| BTZ043 | M. tuberculosis H37Rv | 0.001 | 0.0023 | [2] |
| M. tuberculosis complex | 0.001 - 0.03 | - | [3] | |
| PBTZ169 | M. tuberculosis H37Rv | 0.0003 | - | [4] |
| M. tuberculosis | 0.0003 - 0.0007 | - | [5] | |
| Isoniazid (INH) | M. tuberculosis H37Rv | 0.025 - 0.05 | 0.18 - 0.36 | [6] |
| Rifampicin (RIF) | M. tuberculosis H37Rv | 0.05 - 0.1 | 0.06 - 0.12 | [6] |
Mechanism of Action: A Divergent Path for this compound
The primary target for the benzothiazinone class of compounds is DprE1, an enzyme crucial for the biosynthesis of the mycobacterial cell wall. However, the interaction of this compound with this target is fundamentally different from that of its analogs.
-
BTZ043 and PBTZ169: These compounds are suicide inhibitors. Their nitro group is reduced within the DprE1 active site, leading to the formation of a reactive nitroso species that covalently binds to a cysteine residue (Cys387), irreversibly inactivating the enzyme.[2]
-
This compound: In contrast, this compound is a reversible, noncovalent inhibitor of DprE1.[1] This is a significant distinction, as it may offer an advantage against resistance mechanisms that involve mutations in the DprE1 active site affecting covalent bond formation.
-
Isoniazid: This first-line drug is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.
-
Rifampicin: This antibiotic inhibits bacterial DNA-dependent RNA polymerase, thus preventing transcription and protein synthesis.
Figure 1. Comparative mechanism of action of this compound and other anti-tubercular agents.
In Vivo Efficacy: A Critical Data Gap for this compound
While in vitro data for this compound is promising, its efficacy in a living organism remains to be publicly documented. In contrast, extensive in vivo studies have been conducted for BTZ043, PBTZ169, isoniazid, and rifampicin in murine models of tuberculosis.
| Compound | Animal Model | Dose | Efficacy (Log10 CFU Reduction in Lungs) | Reference |
| This compound | Data Not Available | - | - | - |
| BTZ043 | Mouse | 50 mg/kg/day | ~1.0 | [2] |
| PBTZ169 | Mouse | 25 mg/kg/day | >1.0 (superior to BTZ043 at 50 mg/kg) | [2] |
| Isoniazid (INH) | Mouse | 25 mg/kg/day | ~1.5 - 2.0 | [6] |
| Rifampicin (RIF) | Mouse | 10 mg/kg/day | ~1.0 - 1.5 | [6] |
Safety and Toxicology
Preclinical safety data is paramount for the advancement of any drug candidate. While comprehensive toxicology data for this compound is not available in the reviewed literature, BTZ043 has undergone preclinical toxicology studies.
| Compound | Study Type | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| BTZ043 | Preclinical Toxicology (GLP) | Low toxicologic potential. Well-tolerated up to 170 mg/kg in rats (28 days) and 360 mg/kg in minipigs. No significant interaction with CYP450 enzymes. | [3] |
| Isoniazid (INH) | Clinical Use | Common adverse effects include peripheral neuropathy and hepatotoxicity. | |
| Rifampicin (RIF) | Clinical Use | Can cause gastrointestinal upset, hepatotoxicity, and discoloration of body fluids. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Methodology:
-
Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, from which serial two-fold dilutions are prepared in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well of the microplate (except for the sterile control) is inoculated.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Visual inspection or a colorimetric indicator such as Resazurin can be used to assess bacterial growth.
Figure 2. Experimental workflow for MIC determination.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the in vivo efficacy of an anti-tubercular compound in a mouse model of chronic TB infection.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a chronic infection.
-
Treatment: Treatment is initiated 4-6 weeks post-infection. The test compound and comparator drugs are administered orally or via an appropriate route, typically 5 days a week for 4-8 weeks. A vehicle control group is included.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.
-
Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to the vehicle control group.
Conclusion and Future Directions
This compound presents a compelling profile as a novel anti-tubercular candidate, primarily due to its potent in vitro activity and its unique reversible, noncovalent inhibition of DprE1. This distinct mechanism of action holds promise for overcoming potential resistance to other DprE1 inhibitors.
However, the lack of publicly available in vivo efficacy and safety data for this compound is a significant gap that needs to be addressed to fully validate its therapeutic potential. Further preclinical studies are crucial to determine if its impressive in vitro activity translates to a safe and effective treatment in a living system. The experimental protocols outlined in this guide provide a framework for conducting such essential validation studies. The comparative data presented here underscores the potential of the benzothiazinone scaffold and highlights the importance of continued research and development in the fight against tuberculosis.
References
- 1. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a new combination therapy for tuberculosis with next generation benzothiazinones | EMBO Molecular Medicine [link.springer.com]
- 3. In vitro and in vivo antitubercular activity of benzothiazinone-loaded human serum albumin nanocarriers designed for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 5. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BTZ-N3 and First-Line Tuberculosis Drugs: Efficacy and Mechanistic Insights
For Immediate Release: A Guide for Researchers and Drug Development Professionals
In the ongoing battle against tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant strains, novel therapeutic agents are urgently needed. Among the promising candidates are the benzothiazinones (BTZs), a new class of potent anti-TB compounds. This guide provides a detailed comparison of the efficacy of BTZ-N3 and its parent compound, BTZ-043, against the standard first-line TB drugs: isoniazid (B1672263), rifampicin, ethambutol, and pyrazinamide. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Benzothiazinones, particularly BTZ-043 and its azide-containing analog this compound, represent a significant advancement in the search for new TB therapies. These compounds target a novel enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. This mechanism of action differs from that of the first-line drugs, offering a potential solution to combat drug-resistant Mycobacterium tuberculosis strains.
Data Presentation: In Vitro Efficacy against Mycobacterium tuberculosis H37Rv
The following table summarizes the reported minimal inhibitory concentrations (MICs) of BTZ-043 and the first-line TB drugs against the reference strain M. tuberculosis H37Rv.
| Compound | Drug Class | Mechanism of Action | MIC (µg/mL) |
| BTZ-043 | Benzothiazinone | DprE1 inhibitor (cell wall synthesis) | 0.001 - 0.008[1][2] |
| This compound | Benzothiazinone | DprE1 inhibitor (cell wall synthesis) | Data not available for H37Rv |
| Isoniazid | Isonicotinic acid hydrazide | Mycolic acid synthesis inhibitor | 0.02 - 0.2[1] |
| Rifampicin | Rifamycin | RNA polymerase inhibitor | ~1.0 |
| Ethambutol | --- | Arabinogalactan synthesis inhibitor | 1.0 - 5.0[1] |
| Pyrazinamide | Pyrazinecarboxamide | Disruption of membrane potential and energy | 12.5 - 100 (at acidic pH) |
Note: The MIC for Pyrazinamide is highly dependent on an acidic pH environment (pH 5.5-5.95) to be effective.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the Resazurin (B115843) Microtiter Assay (REMA) , a colorimetric method for assessing bacterial viability.
Principle: Resazurin, a blue-colored, non-fluorescent and cell-permeable dye, is reduced by the metabolic activity of viable bacteria to the pink-colored, fluorescent resorufin. This color change serves as an indicator of bacterial growth.
Procedure:
-
Preparation of Drug Plates: A 96-well microtiter plate is prepared with serial dilutions of the test compounds.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted.
-
Inoculation: The prepared bacterial suspension is added to each well of the drug plate. Control wells containing only bacteria (growth control) and only medium (sterility control) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7-10 days.
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Second Incubation: The plate is incubated for another 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
In Vivo Efficacy Assessment in a Murine Model of Tuberculosis
The efficacy of antitubercular agents is commonly evaluated in a mouse model of chronic tuberculosis.
Animal Model: BALB/c mice are typically used for these studies.
Procedure:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment Initiation: Treatment with the test compounds or control drugs is initiated several weeks post-infection.
-
Drug Administration: Drugs are administered orally via gavage, typically once daily for a specified duration (e.g., 4-8 weeks).
-
Efficacy Evaluation: The primary endpoint is the reduction in the bacterial load in the lungs and spleen. At the end of the treatment period, mice are euthanized, and their organs are homogenized.
-
Colony Forming Unit (CFU) Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial burden.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Benzothiazinones.
Caption: Workflow for murine efficacy studies.
Caption: The anti-TB drug development pipeline.
References
Unveiling the Structural Secrets of BTZ-N3 Analogs: A Comparative Guide to Potent Anti-Tubercular Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationships (SAR) of 1,3-benzothiazinone azide (B81097) (BTZ-N3) analogs, a promising class of non-covalent inhibitors targeting the essential mycobacterial enzyme DprE1. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to accelerate the discovery of novel anti-tubercular therapeutics.
Benzothiazinones (BTZs) have emerged as a potent class of anti-tubercular agents, with early analogs like BTZ043 demonstrating nanomolar efficacy. These initial compounds act as covalent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. The mechanism involves the reduction of an 8-nitro group to a reactive nitroso species, which then forms a covalent bond with a cysteine residue in the DprE1 active site. However, the presence of the nitro group raises potential concerns regarding safety and metabolic stability.
This has spurred the development of non-nitro analogs, including the azide-containing this compound series. Unlike their predecessors, this compound and its derivatives act as reversible, non-covalent inhibitors of DprE1, offering a potentially safer therapeutic profile. Understanding the SAR of this new class is pivotal for optimizing their potency and drug-like properties.
Comparative Biological Activity of this compound and Related Analogs
The anti-tubercular activity of this compound analogs is primarily assessed by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) and their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme. The following table summarizes the biological data for this compound and key analogs, highlighting the impact of structural modifications at various positions of the benzothiazinone scaffold.
| Compound | R1 (Position 8) | R2 (Position 2) | MIC against Mtb H37Rv (µM) | DprE1 IC50 (µM) | Notes |
| This compound | -N3 | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | Data not consistently reported, but active | Efficient inhibitor[1] | Lead azide analog; acts as a reversible, non-covalent inhibitor of DprE1.[1] |
| BTZ043 | -NO2 | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | ~0.0023 | Time-dependent, ~1.5 (10 min) to ~0.12 (100 min)[2] | Covalent inhibitor, acts as a suicide substrate.[2] |
| PBTZ169 | -NO2 | -4-(cyclohexylmethyl)piperazin-1-yl | ~0.00065 | Potent | Second-generation covalent inhibitor with improved properties. |
| PyrBTZ01 | -pyrrole | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | 0.16 µg/mL (~0.35 µM) | <8[3] | Non-covalent inhibitor; replacement of the 8-nitro group with pyrrole (B145914) retains significant activity.[3] |
| PyrBTZ02 | -pyrrole | -4-(cyclohexylmethyl)piperazin-1-yl | 0.16 µg/mL (~0.34 µM) | <8[3] | Non-covalent inhibitor, pyrrole analog of PBTZ169.[3] |
| 8-cyano-BTZ (1d) | -CN | -4-(cyclohexylmethyl)piperazin-1-yl | 0.130[4] | Active | Nitrile bioisostere of the nitro group, retains potent activity.[4] |
| "desazido-BTZ-N3" | -H | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | >100 µg/mL[1] | Inactive | Demonstrates the critical role of the 8-azido group for activity in this series.[1] |
| BTZ-SO | -NO2 | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | Potent | Active | Sulfoxide (B87167) analog of BTZ043, retains potent activity.[5] |
| BTZ-SO2 | -NO2 | -(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | Weakly active | Weakly active | Sulfone analog of BTZ043, shows significantly reduced activity.[5] |
Key Structure-Activity Relationship Insights
From the comparative data, several key SAR trends for this compound and related benzothiazinone analogs can be deduced:
-
Position 8 is Critical for Activity: The nature of the substituent at the 8-position is a primary determinant of both the mechanism and potency. While the original 8-nitro group leads to covalent inhibition, replacement with an 8-azido group shifts the mechanism to non-covalent inhibition while maintaining activity.[1] Furthermore, replacement with a pyrrole or a cyano group also yields potent non-covalent inhibitors, indicating that this position is tolerant to specific modifications that can modulate the electronic properties of the ring system.[3][4] The complete removal of a substituent at this position, as seen in the "desazido" analog, results in a loss of activity.[1]
-
The C2-Substituent Influences Potency and Pharmacokinetics: Modifications at the C2 position significantly impact the overall potency and drug-like properties of the analogs. The spirocyclic amine of BTZ043 and the piperazine (B1678402) moiety of PBTZ169 are well-tolerated and contribute to high potency. For the 8-cyano analogs, the structure-activity relationships at the C2 position are similar to those observed for the 8-nitro series.[4] This position offers a key handle for optimizing properties such as solubility and bioavailability.
-
Oxidation of the Thiazinone Sulfur Modulates Activity: Oxidation of the sulfur atom in the benzothiazinone ring has a pronounced effect on activity. The sulfoxide (BTZ-SO) derivative of BTZ043 retains potent anti-tubercular activity, while the corresponding sulfone (BTZ-SO2) is only weakly active.[5] This suggests that the electronic properties and/or the conformation of the thiazinone ring are important for target engagement.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and extension of these findings.
Synthesis of 1,3-Benzothiazinone Azide (this compound)
The synthesis of this compound is typically achieved in a two-step process starting from the corresponding 8-nitro benzothiazinone (e.g., BTZ043).[1]
-
Reduction of the Nitro Group: The 8-nitro group is first reduced to an amine. A common method involves reacting the starting nitro-BTZ with iron powder in acetic acid at elevated temperatures (e.g., 120 °C) for approximately 2 hours. After neutralization and extraction, the corresponding 8-amino-BTZ is obtained.[1]
-
Formation of the Azide: The 8-amino-BTZ is then converted to the 8-azido derivative. This is achieved by treating the amine with tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) (TMSN3) in a suitable solvent.[1]
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The MIC, the lowest concentration of a compound that inhibits visible growth, is a standard measure of anti-bacterial potency. The microplate Alamar Blue assay (MABA) is a commonly used method.
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37 °C for 7 days.
-
Reading: After incubation, a resazurin-based indicator solution (e.g., Alamar Blue) is added to each well. The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
DprE1 Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate, providing a measure of enzyme activity and inhibition.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the DprE1 enzyme, a cofactor (FAD), horseradish peroxidase (HRP), and a fluorogenic substrate (e.g., Amplex Red) in an appropriate buffer.
-
Inhibitor Incubation: The test compounds (inhibitors) are added to the reaction mixture and pre-incubated to allow for binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the DprE1 substrate, farnesyl-phosphoryl-β-d-ribofuranose (FPR).
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader. The rate of increase in fluorescence is proportional to the DprE1 activity.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Visualizing the Molecular Landscape
To better understand the processes involved in the action of this compound analogs, the following diagrams, generated using the DOT language, illustrate the DprE1-mediated biosynthesis pathway and a typical experimental workflow.
Caption: DprE1 pathway and the inhibitory action of this compound analogs.
Caption: Experimental workflow for this compound analog evaluation.
References
- 1. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 8-cyanobenzothiazinone analogs with potent antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Noncovalent Nature of BTZ-N3's Interaction with DprE1: A Comparative Guide
A comprehensive analysis of experimental data confirms that BTZ-N3, an azide-functionalized benzothiazinone, distinguishes itself from its parent class of potent anti-tubercular agents by binding to the essential enzyme DprE1 through a noncovalent mechanism. This guide provides a comparative overview of the binding characteristics of this compound, its covalent counterparts, and other noncovalent inhibitors, supported by experimental evidence and detailed methodologies for researchers in drug development.
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular drugs. The benzothiazinone (BTZ) class of compounds, including the well-studied BTZ043 and PBTZ169, have demonstrated potent bactericidal activity through the covalent inhibition of DprE1. However, the azide (B81097) analog, this compound, deviates from this established mechanism, offering a reversible, noncovalent mode of action.
Distinguishing Binding Mechanisms: Covalent vs. Noncovalent
The primary distinction in the mechanism of action between this compound and other BTZ analogs lies in their interaction with the cysteine residue (Cys387) within the active site of DprE1.
Covalent Inhibition by Nitro-BTZs: The majority of potent BTZ compounds possess a nitro group. This group is reduced by the flavin cofactor within DprE1 to a reactive nitroso intermediate. This intermediate then forms a covalent bond with the thiol group of Cys387, leading to the irreversible inactivation of the enzyme.[1][2][3]
Noncovalent Inhibition by this compound: In contrast, this compound, which features an azide group in place of the nitro group, does not undergo this reductive activation. Enzymatic studies utilizing a mutant form of DprE1 where the critical Cys387 is replaced by serine (Cys387Ser) have been pivotal in confirming this noncovalent interaction. While this mutation confers high-level resistance to covalent inhibitors like BTZ043, strains expressing this mutant enzyme remain susceptible to this compound, unequivocally indicating a different, noncovalent and reversible binding mechanism.[1]
Comparative Analysis of DprE1 Inhibitors
The inhibitory potential of various compounds against DprE1 is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a comparative summary of reported IC50 values for this compound's covalent counterparts and other known noncovalent inhibitors.
| Compound | Inhibition Type | DprE1 IC50 (µM) | Reference |
| BTZ043 | Covalent | 4.5 | [2] |
| PBTZ169 | Covalent | Not explicitly found, but potent | |
| PyrBTZ01 | Noncovalent | 1.61 | [4] |
| PyrBTZ02 | Noncovalent | 7.34 | [4] |
| TCA1 | Noncovalent | Potent inhibitor, specific IC50 not found in searches | |
| Aminoquinolones (best) | Noncovalent | 0.02 | [4] |
| Pyrazolopyridones (best) | Noncovalent | 0.01 | [4] |
Note: A specific IC50 value for this compound against wild-type DprE1 was not identified in the reviewed literature. Its efficacy is primarily demonstrated by its activity against BTZ-resistant Mtb strains.
Experimental Protocols
The determination of an inhibitor's binding mechanism and potency relies on a series of well-defined biochemical and microbiological assays.
DprE1 Inhibition Assay (Amplex Red Method)
This continuous spectrophotometric assay is widely used to measure the enzymatic activity of DprE1 and determine the IC50 values of inhibitors.
-
Principle: DprE1 catalyzes the oxidation of its substrate, decaprenylphosphoryl-β-D-ribose (DPR), producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin (B1680543), which can be monitored at an excitation of ~560 nm and an emission of ~590 nm.
-
Procedure:
-
Recombinant DprE1 enzyme is incubated with varying concentrations of the test inhibitor in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (DPR or its analog farnesylphosphoryl-β-D-ribofuranose, FPR).
-
The rate of resorufin formation is measured over time using a fluorescence plate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a definitive method to confirm the covalent modification of a protein by an inhibitor.
-
Principle: The formation of a covalent bond between an inhibitor and its target protein results in a predictable increase in the protein's molecular weight.
-
Procedure:
-
The target protein (DprE1) is incubated with the covalent inhibitor.
-
The protein-inhibitor complex is then analyzed by mass spectrometry (e.g., ESI-MS).
-
A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Further analysis using tandem mass spectrometry (MS/MS) can identify the specific amino acid residue that has been modified.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a suitable growth medium.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A suspension of M. tuberculosis is added to each well.
-
The plates are incubated for several days.
-
Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin).
-
The MIC is the lowest concentration of the compound that prevents visible growth.
-
Visualizing the Pathways
To better understand the context of DprE1 inhibition and the experimental logic for differentiating binding mechanisms, the following diagrams are provided.
Caption: DprE1's role in the arabinan biosynthesis pathway and points of inhibition.
Caption: Workflow for characterizing covalent vs. noncovalent DprE1 inhibitors.
Conclusion
The characterization of this compound as a noncovalent inhibitor of DprE1 represents a significant development in the pursuit of novel anti-tubercular agents. This deviation from the established covalent mechanism of the benzothiazinone class opens new avenues for inhibitor design, potentially leading to compounds with improved pharmacological profiles, such as better target residence times and reduced potential for off-target reactivity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the development of next-generation therapies to combat tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmark of BTZ-N3 Against Novel Anti-Tuberculosis Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis (TB) therapeutics. This guide provides a comprehensive benchmark of the novel benzothiazinone, BTZ-N3 (represented by its clinical candidate, BTZ-043), against other promising anti-TB compounds in clinical development. This comparison focuses on their mechanism of action, in vitro efficacy, cytotoxicity, and in vivo potency, supported by experimental data and detailed protocols.
Executive Summary
BTZ-043, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), demonstrates exceptional nanomolar activity against both drug-susceptible and drug-resistant Mtb strains. This guide benchmarks BTZ-043 against key novel anti-TB agents from different classes: the diarylquinoline Bedaquiline, the nitroimidazoles Pretomanid and Delamanid, the oxazolidinone Linezolid, and the next-generation compounds TBI-166 and MSU-43085. The comparative data highlights the unique attributes of each compound, providing a valuable resource for researchers in the field of TB drug discovery.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro and in vivo performance of BTZ-043 and its comparators.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Compound | Class | Target | MIC Range (μg/mL) vs. Mtb H37Rv |
| BTZ-043 | Benzothiazinone | DprE1 | 0.001 - 0.008[1] |
| Bedaquiline | Diarylquinoline | ATP synthase | 0.015 - 0.06[2] |
| Pretomanid | Nitroimidazole | F420-dependent nitroreductase (Ddn) | 0.005 - 0.48[3] |
| Delamanid | Nitroimidazole | F420-dependent nitroreductase (Ddn) | 0.001 - 0.05[4] |
| Linezolid | Oxazolidinone | 23S rRNA of 50S ribosomal subunit | 0.062 - 0.5[5] |
| TBI-166 | Riminophenazine | Unknown | 0.005 - 0.15[1] |
| MSU-43085 | MmpL3 Inhibitor | MmpL3 | ~0.04 (EC50)[3][6] |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | CC50 (μM) | Selectivity Index (CC50/MIC) |
| BTZ-043 | - | Low toxicologic potential observed in preclinical studies.[7] | - |
| Bedaquiline | HepG2 | >20 µg/mL | >333 (based on MIC of 0.06 µg/mL)[8] |
| Pretomanid | - | Data not readily available | - |
| Delamanid | - | Data not readily available | - |
| Linezolid | - | Data not readily available | - |
| TBI-166 | Vero | >64 µg/mL (>118 µM) | >1873 (based on MIC of 0.063 µg/mL)[1] |
| MSU-43085 | Macrophages | >80 | >667 (based on EC50 of 0.12 µM)[3] |
Table 3: In Vivo Efficacy in Murine Models of Chronic TB Infection
| Compound | Dose (mg/kg) | Administration Route | Treatment Duration | Log10 CFU Reduction in Lungs (vs. untreated) |
| BTZ-043 | 50-300 | Oral | 4-8 weeks | Dose-dependent reduction, superior to isoniazid (B1672263).[9] |
| Bedaquiline | 25 | Oral | 8 weeks | ~3.93[10] |
| Pretomanid | 100 | Oral | 8 weeks | Comparable to isoniazid (25 mg/kg).[3] |
| Delamanid | 2.5 | Oral | 4 weeks | ~2.5[11] |
| Linezolid | 100 | Oral | 8 weeks | Modest activity as monotherapy.[10] |
| TBI-166 | 20 | Oral | 8 weeks | ~2.51[10] |
| MSU-43085 | 200 | Oral | Acute model only | Active in acute, but not chronic infection model.[3][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the EUCAST reference method for Mycobacterium tuberculosis complex.[13][14][15]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
96-well U-shaped microtiter plates.
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in the microtiter plates. The final volume in each well should be 100 µL.
-
Prepare an Mtb inoculum from a fresh culture grown on solid medium. Suspend colonies in sterile water with glass beads and vortex to break up clumps.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.
-
Include a drug-free growth control and a sterility control (broth only) on each plate.
-
Seal the plates and incubate at 37°C.
-
Read the plates visually using an inverted mirror when the drug-free growth control shows visible turbidity (typically between 10 to 21 days).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
Cytotoxicity Assay using MTT
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[2][5]
Materials:
-
Mammalian cell line (e.g., HepG2, Vero).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottomed microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol describes a common method for evaluating the efficacy of anti-TB compounds in a chronic mouse infection model.[4][9]
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Mycobacterium tuberculosis H37Rv.
-
Aerosol exposure chamber.
-
Test compounds formulated for oral gavage.
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Middlebrook 7H11 agar (B569324) plates.
Procedure:
-
Infect mice with a low dose of Mtb H37Rv (approximately 100-200 CFU) via the aerosol route using a calibrated exposure chamber.
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
Randomly assign mice to treatment groups (e.g., vehicle control, positive control like isoniazid, and different doses of the test compound).
-
Administer the treatments daily or as per the desired schedule (e.g., 5 days a week) via oral gavage for a duration of 4-8 weeks.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
The efficacy of the compound is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the mechanisms of action of BTZ-043 and the comparator compounds.
Caption: Mechanism of action of BTZ-043, which inhibits DprE1, a key enzyme in arabinan synthesis.
Caption: Diverse mechanisms of action of novel anti-TB compounds targeting essential cellular pathways.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-TB compounds.
Caption: Workflow for assessing the in vivo efficacy of anti-TB compounds in a mouse model.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSU-43085 | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Identifying Regimens Containing TBI-166, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Public Consultations [eucast.org]
- 12. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repub.eur.nl [repub.eur.nl]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BTZ-N3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. BTZ-N3, a potent anti-tuberculosis drug candidate, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing procedural steps to mitigate risks.
Core Safety Principles for Handling Azido Compounds
This compound contains an azide (B81097) functional group (-N3), which imparts specific hazards that must be respected during handling and disposal. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light.[2] Key safety principles include:
-
Potential for Explosivity: Organic azides can be explosive, and their sensitivity can be influenced by their molecular structure.[2]
-
Toxicity: Azido compounds are generally considered toxic.[3][4]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[2][3]
-
Incompatibility with Metals: Azides can react with heavy metals, such as copper, lead, silver, and mercury, to form highly shock-sensitive and explosive metal azides.[2][3][5] This is particularly relevant for plumbing, which may contain copper or lead components.[3][5]
-
Incompatibility with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2][5]
This compound Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | (S)-8-azido-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-4H-benzo[e][2][3]thiazin-4-one | MedKoo Biosciences |
| CAS Number | 1839081-05-8 | [1] |
| Molecular Formula | C₁₇H₁₆F₃N₅O₃S | [1][6] |
| Molecular Weight | 427.40 g/mol | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [1] |
Procedural Guidance for this compound Disposal
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management service. Chemical deactivation should only be considered by trained personnel with a thorough understanding of the reaction and associated risks, and in accordance with institutional policies.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Hand Protection: Wear chemical-resistant gloves.[7]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5]
-
Respiratory Protection: All handling of this compound, especially outside of a solution, should be conducted in a certified chemical fume hood to avoid inhalation.[5]
Step 2: Waste Segregation and Collection
Proper segregation of this compound waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the azide hazard classification.
-
Solid Waste: Collect any solid this compound waste, contaminated gloves, weigh boats, and other disposable materials in the designated container. Use non-metallic spatulas (e.g., plastic or ceramic) for handling solid this compound to avoid the formation of shock-sensitive metal azides.[2][5][7]
-
Liquid Waste: Collect unused solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[2]
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
Crucially, never dispose of this compound down the drain. This can lead to the formation of explosive metal azides in the plumbing.[3][5]
Step 3: Storage of this compound Waste
Store the sealed this compound hazardous waste container in a designated satellite accumulation area. This area should be:
-
In a well-ventilated location, such as a fume hood.
-
Away from incompatible materials, particularly acids and heavy metals.[2]
-
In secondary containment to control any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste. Follow all institutional procedures for waste manifest documentation and pickup scheduling.
Experimental Protocols
As direct experimental protocols for the disposal of this compound are not published, the following is a generalized protocol for the chemical deactivation of dilute solutions of inorganic azides. This is provided for informational purposes only and should not be attempted for this compound without a thorough risk assessment and approval from your institution's EHS department. The complex organic structure of this compound may lead to different reaction products and hazards.
Hypothetical Deactivation Protocol for a Dilute Inorganic Azide Solution (for informational purposes only):
This method involves the reaction of the azide with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute aqueous solution of the inorganic azide (e.g., ≤5%). This entire apparatus must be in a chemical fume hood.[5]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of azide.[5]
-
Acidification: Slowly add a 20% sulfuric acid solution from the dropping funnel until the mixture is acidic to litmus (B1172312) paper.[3][5] Caution: The order of addition is critical. Adding the azide to an acidic solution of nitrite can generate hydrazoic acid. The reaction produces nitric oxide, a toxic gas, necessitating the use of a fume hood.[3][5]
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.[3]
-
Neutralization and Disposal: After confirming the absence of residual azide, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.[5] Dispose of the final solution in accordance with institutional guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
